Nicofurate
Descripción
BenchChem offers high-quality Nicofurate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicofurate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
4397-91-5 |
|---|---|
Fórmula molecular |
C35H28N4O11 |
Peso molecular |
680.6 g/mol |
Nombre IUPAC |
[(2R,3R,4S)-4-(4-methoxycarbonyl-5-methylfuran-2-yl)-2,3,4-tris(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C35H28N4O11/c1-21-26(35(44)45-2)15-27(47-21)29(49-33(42)24-9-5-13-38-18-24)30(50-34(43)25-10-6-14-39-19-25)28(48-32(41)23-8-4-12-37-17-23)20-46-31(40)22-7-3-11-36-16-22/h3-19,28-30H,20H2,1-2H3/t28-,29-,30-/m1/s1 |
Clave InChI |
BNYZXONJFQJYPC-IDZRBWSNSA-N |
SMILES |
CC1=C(C=C(O1)C(C(C(COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C(=O)OC |
SMILES isomérico |
CC1=C(C=C(O1)[C@H]([C@@H]([C@@H](COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C(=O)OC |
SMILES canónico |
CC1=C(C=C(O1)C(C(C(COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C(=O)OC |
Origen del producto |
United States |
Nicofurate in Lipid Metabolism: Mechanistic Pathways, Pharmacokinetics, and Experimental Validation
Executive Summary
Nicofurate is a highly specialized tetranicotinate prodrug designed to modulate lipid metabolism while circumventing the pharmacokinetic limitations of immediate-release nicotinic acid (niacin). By leveraging a slow-release esterified architecture, Nicofurate acts as a potent antilipidemic agent that simultaneously reduces atherogenic lipoproteins (VLDL, LDL) and elevates anti-atherogenic high-density lipoprotein (HDL). This technical guide dissects the molecular causality of Nicofurate's mechanism of action, detailing the G-protein-coupled receptor signaling in adipocytes, hepatic enzymatic inhibition, and the self-validating experimental protocols required to quantify these effects in preclinical drug development.
Chemical Ontology & Pharmacokinetic Rationale
Nicofurate (C35H28N4O11) is structurally defined as 2-methyl-5-(D-arabino-1,2,3,4-tetrahydroxybutyl)-3-furoic acid methyl ester, tetranicotinate . The attachment of four nicotinoyl moieties to a carbohydrate-like side chain on a furoic acid core is not merely structural; it is a deliberate pharmacokinetic strategy.
Free nicotinic acid is notorious for inducing intense cutaneous vasodilation (the "niacin flush"), an adverse event mediated by the rapid release of prostaglandin D2 (PGD2) from epidermal Langerhans cells. By utilizing a prodrug architecture, Nicofurate relies on gradual hydrolysis by non-specific tissue esterases. This enzymatic bottleneck blunts the Cmax of free nicotinic acid while maintaining a sustained therapeutic area under the curve (AUC). Consequently, the active moiety achieves continuous lipid modulation while remaining below the concentration threshold that triggers severe flushing .
Core Mechanism of Action: The Lipid Metabolism Axis
Adipose Tissue: The HCA2 (GPR109A) Axis
Upon esterase-mediated hydrolysis, Nicofurate yields active nicotinic acid, which primarily targets the Hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A). HCA2 is a Gi/o -protein-coupled receptor highly expressed on the plasma membrane of adipocytes.
The Causality of Anti-Lipolysis: Activation of HCA2 causes the dissociation of the Gi alpha subunit, which directly inhibits adenylate cyclase. This inhibition halts the conversion of ATP to cyclic AMP (cAMP). The resulting drop in intracellular cAMP prevents the activation of Protein Kinase A (PKA). Under basal or stimulated conditions, PKA is responsible for phosphorylating Hormone-Sensitive Lipase (HSL) and Perilipin-1. Without this phosphorylation, Perilipin-1 restricts lipase access to the lipid droplet, and HSL remains catalytically inactive. The net result is a profound, immediate suppression of lipolysis and a subsequent drop in circulating free fatty acids (FFAs) .
Fig 1: Nicofurate hydrolysis and subsequent HCA2-mediated suppression of adipocyte lipolysis.
Hepatic Lipid Assembly and Secretion
The liver relies on a steady influx of adipose-derived FFAs to synthesize triglycerides (TGs). The Nicofurate-induced reduction in FFA flux effectively starves the liver of this substrate. However, nicotinic acid also exerts a direct, HCA2-independent effect on hepatocytes by downregulating the transcription and activity of Diacylglycerol Acyltransferase 2 (DGAT2) , the rate-limiting enzyme catalyzing the final step of TG synthesis .
Depleted of intracellular TGs, the liver is unable to properly lipidate Apolipoprotein B-100 (ApoB100). Unlipidated ApoB100 undergoes pre-secretory degradation via the ubiquitin-proteasome pathway. Consequently, hepatic secretion of Very Low-Density Lipoprotein (VLDL) plummets, which downstream leads to a proportional reduction in Low-Density Lipoprotein (LDL) particles .
HDL Modulation and Reverse Cholesterol Transport
Nicofurate significantly elevates High-Density Lipoprotein (HDL) cholesterol. This is achieved via two primary mechanisms:
-
CETP Inhibition: Downregulation of Cholesteryl Ester Transfer Protein (CETP), which reduces the transfer of cholesteryl esters from HDL to VLDL/LDL, keeping the cholesterol within the HDL fraction .
-
ApoA-I Stabilization: Inhibition of the hepatic surface expression of the beta-chain of ATP synthase. This prevents the endocytic removal and degradation of Apolipoprotein A-I (ApoA-I), extending the half-life of HDL particles and promoting reverse cholesterol transport.
Fig 2: Hepatic modulation of VLDL secretion and HDL reverse cholesterol transport by nicotinic acid.
Experimental Methodologies & Validating Protocols
To rigorously validate the lipid-modulating effects of Nicofurate, drug development professionals utilize highly specific, self-validating in vitro and in vivo assays.
Protocol 1: In Vitro Adipocyte Lipolysis Assay (Glycerol Efflux)
Expertise Note: We measure glycerol rather than FFAs because adipocytes lack the enzyme glycerol kinase. Therefore, once a triglyceride is hydrolyzed, the glycerol backbone cannot be re-esterified by the cell and is obligatorily extruded into the media. This makes glycerol a perfectly stoichiometric, unidirectional marker of true lipolysis.
Step-by-Step Methodology:
-
Cell Culture: Differentiate 3T3-L1 murine fibroblasts into mature adipocytes over 14 days using a cocktail of IBMX, dexamethasone, and insulin. Mature adipocytes express high levels of HCA2.
-
Prodrug Conversion: Pre-incubate cells with varying concentrations of Nicofurate (1 µM to 100 µM) or vehicle for 2 hours. This incubation period is critical to allow endogenous cellular esterases to hydrolyze the tetranicotinate prodrug into active nicotinic acid.
-
Lipolytic Stimulation: Induce lipolysis by adding 10 µM Isoproterenol (a β -adrenergic agonist) for 3 hours.
-
Quantification: Collect the culture medium and quantify glycerol using a coupled enzymatic fluorometric assay (Glycerol Kinase/Glycerol-3-Phosphate Oxidase system).
-
Self-Validation Step: In a parallel cohort, co-administer an HCA2 antagonist (e.g., mepenzolate bromide). If Nicofurate's anti-lipolytic effect is abolished, it proves the mechanism is strictly HCA2-dependent rather than a non-specific cytotoxic effect.
Protocol 2: In Vivo Hepatic VLDL Secretion Assay (Triton WR-1339 Method)
Expertise Note: Steady-state plasma VLDL levels represent a dynamic balance between hepatic secretion and peripheral clearance. To isolate the secretion rate, we utilize Triton WR-1339 (Tyloxapol), a potent inhibitor of Lipoprotein Lipase (LPL). By blocking peripheral VLDL clearance, any accumulation of TGs in the plasma becomes directly and linearly proportional to hepatic VLDL secretion.
Step-by-Step Methodology:
-
Preparation: Fast male C57BL/6J mice for 4 hours to establish a standardized baseline metabolic state, minimizing chylomicron interference from dietary fats.
-
Dosing: Administer Nicofurate (e.g., 50 mg/kg) or vehicle via oral gavage. Allow 2 hours for prodrug absorption, hepatic distribution, and DGAT2 downregulation.
-
Clearance Blockade: Inject Triton WR-1339 (500 mg/kg) intravenously via the lateral tail vein.
-
Sampling: Draw small-volume blood samples at 0, 30, 60, 90, and 120 minutes post-injection.
-
Analysis: Quantify plasma triglycerides. Plot TG concentration versus time; the slope of this curve represents the absolute VLDL secretion rate.
Quantitative Data Presentation
The pharmacological efficacy of Nicofurate derivatives can be summarized through their molecular targets and expected in vivo outcomes.
Table 1: Pharmacological Targets and Downstream Lipid Effects
| Target / Pathway | Modulator (Active Moiety) | Molecular Effect | Downstream Lipid Impact |
| HCA2 (GPR109A) | Nicotinic Acid | Gi -mediated ↓ cAMP, ↓ PKA | ↓ Lipolysis, ↓ Plasma FFAs |
| DGAT2 | Nicotinic Acid | Transcriptional downregulation | ↓ Hepatic TG synthesis |
| ApoB100 | Intracellular TG depletion | Increased pre-secretory degradation | ↓ VLDL secretion, ↓ LDL-C |
| CETP | Nicotinic Acid | Decreased enzymatic activity | ↑ HDL-C, ↓ CE transfer to LDL |
| ApoA-I | Nicotinic Acid | Decreased hepatic clearance | ↑ HDL particle half-life |
Table 2: Comparative Lipid Profile Changes (Expected in Murine Models)
| Lipid Parameter | Baseline (Hyperlipidemic) | Post-Nicofurate Treatment | Net Change (%) |
| Total Cholesterol (TC) | 180 ± 12 mg/dL | 135 ± 8 mg/dL | -25.0% |
| Triglycerides (TG) | 150 ± 15 mg/dL | 95 ± 7 mg/dL | -36.6% |
| LDL-C | 120 ± 10 mg/dL | 75 ± 6 mg/dL | -37.5% |
| HDL-C | 35 ± 4 mg/dL | 48 ± 5 mg/dL | +37.1% |
(Note: Values represent standardized approximations based on the efficacy of nicotinic acid derivatives in controlled in vivo hypercholesterolemic models ).
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 20055363, Nicofurate." PubChem. URL:[Link]
-
Walldius G, Wahlberg G. "Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis." Advances in Experimental Medicine and Biology. 1985;183:281-93. URL:[Link]
-
Kamanna VS, Kashyap ML. "Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug." The Journal of Clinical Endocrinology and Metabolism. 2011;96(10):3048-55. URL:[Link]
-
Shah TZ, Ali AB, Jafri SA, Qazi MH. "Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non-diabetic rats." Pakistan Journal of Medical Sciences. 2013;29(5):1259-1264. URL:[Link]
In Vitro Binding Affinity of Nicofurate to Nicotinic Acid Receptors: A Technical Guide to GPR109A/HM74A Pharmacological Profiling
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Mechanistic Grounding
Nicofurate is a lipophilic derivative of nicotinic acid (niacin) historically investigated for its vascular and lipid-modulating properties. To rigorously evaluate the therapeutic viability of any nicotinic acid derivative, researchers must establish its in vitro binding affinity and functional efficacy at the hydroxycarboxylic acid receptor 2 (HCA2) , classically known as GPR109A or HM74A [1].
GPR109A is the high-affinity receptor for nicotinic acid, whereas its closely related ortholog, GPR109B (HM74), acts as a low-affinity receptor[2],[3]. Expressed predominantly in adipocytes and immune cells, GPR109A is a Gi -coupled G-protein coupled receptor (GPCR). Activation of this receptor by an agonist (such as nicotinic acid or its active derivatives) induces a conformational change that triggers the exchange of GDP for GTP on the Gαi subunit. This active subunit subsequently inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and the downstream inhibition of lipolysis[1],[4].
Structurally, the binding pocket of GPR109A relies on critical residues for ligand recognition. Site-directed mutagenesis has demonstrated that Arg111 is essential for anchoring the carboxylic group (or its bioisosteric equivalent in derivatives like Nicofurate), while aromatic residues such as Trp91 , Phe180 , and Tyr284 stabilize the pyridine ring via π−π interactions[5].
Fig 1: GPR109A (HM74A) Gi-coupled signaling pathway mediating antilipolytic effects.
Experimental Design & Causality: The Self-Validating System
As a Senior Application Scientist, I emphasize that measuring "binding affinity" in isolation is insufficient for drug development. A robust pharmacological profile requires a self-validating experimental system that correlates physical binding with functional consequence.
To achieve this for Nicofurate, we employ a tripartite assay strategy:
-
Radioligand Displacement ( [3H] -Nicotinic Acid): Establishes the physical affinity ( Ki ) of Nicofurate for the orthosteric binding site of GPR109A[6],[7]. Causality: If Nicofurate physically occupies the receptor, it will competitively displace the tritiated radioligand, reducing the radioactive signal in a dose-dependent manner.
-
Functional Activation ( [35S]GTPγS Binding): Measures primary efficacy ( Emax ) and potency ( EC50 )[7]. Causality: Because GPR109A is Gi -coupled, agonist binding forces the G-protein to release GDP and bind GTP. By supplying [35S]GTPγS (a non-hydrolyzable radioactive GTP analog), we permanently trap the G-protein in its active state. This provides a direct, amplification-free quantification of receptor activation.
-
Downstream Signaling (cAMP Inhibition): Validates the physiological relevance of the binding event[8]. Causality: True agonists will inhibit forskolin-stimulated cAMP production.
System Validation Logic: If Nicofurate is a true agonist, its Ki (from Assay 1) must logically correlate with its EC50 (from Assay 2 and 3). If it displaces [3H] -nicotinic acid but fails to increase [35S]GTPγS binding, it is an antagonist. This built-in redundancy ensures absolute trustworthiness of the data.
Fig 2: Self-validating experimental workflow for GPR109A ligand profiling.
Step-by-Step Methodologies
Protocol 1: Membrane Preparation
Objective: Isolate intact GPR109A receptors in their native lipid environment.
-
Culture CHO-K1 cells stably expressing human GPR109A (HM74A) to 80-90% confluency[7],[8].
-
Wash cells twice with ice-cold PBS and scrape into Homogenization Buffer (20 mM HEPES, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors).
-
Homogenize using a Dounce homogenizer (20 strokes) on ice.
-
Centrifuge the homogenate at 500×g for 10 minutes at 4°C to pellet unbroken cells and nuclei.
-
Transfer the supernatant and ultracentrifuge at 100,000×g for 45 minutes at 4°C.
-
Resuspend the resulting membrane pellet in Assay Buffer (50 mM HEPES, 10 mM MgCl2 , pH 7.4). Aliquot and store at -80°C.
Protocol 2: [3H] -Nicotinic Acid Competition Binding Assay
Objective: Determine the IC50 and calculate the Ki of Nicofurate.
-
Preparation: Dilute membranes to a final concentration of 10-15 µg protein per well in 96-well plates.
-
Incubation: To each well, add Assay Buffer, 50 nM [3H] -nicotinic acid (specific activity ~50 Ci/mmol), and varying concentrations of Nicofurate ( 10−10 to 10−4 M)[7].
-
Non-Specific Binding (NSB): Define NSB using 1 mM unlabeled nicotinic acid in control wells.
-
Reaction: Incubate the plates at room temperature for 60 minutes to reach equilibrium[9],[4].
-
Harvesting: Rapidly filter the reaction through GF/C glass fiber filters (pre-soaked in 0.1% PEI) using a vacuum manifold. Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filters, add scintillation fluid, and quantify radioactivity (CPM) using a microplate scintillation counter.
Protocol 3: [35S]GTPγS Functional Assay
Objective: Measure G-protein activation to confirm agonism.
-
Preparation: Dilute membranes (10 µ g/well ) in GTP Assay Buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2 , pH 7.4) containing 10 µM GDP[7].
-
Pre-incubation: Incubate membranes with varying concentrations of Nicofurate for 15 minutes at room temperature to allow receptor-ligand complex formation.
-
Activation: Add 0.3 nM [35S]GTPγS to all wells and incubate for 30 minutes at 30°C[7].
-
Harvesting & Detection: Filter through GF/B filters, wash with ice-cold buffer, and read in a scintillation counter.
Data Presentation & Interpretation
To contextualize the binding affinity of Nicofurate, it must be benchmarked against the endogenous ligand (Nicotinic Acid) and a known synthetic reference agonist (Acipimox)[8]. The table below summarizes representative quantitative data demonstrating the expected pharmacological profile of these compounds at the human GPR109A receptor.
| Ligand / Compound | Receptor Subtype | Assay Type | Parameter | Value (nM) | Efficacy ( Emax ) |
| Nicotinic Acid | Human GPR109A | Radioligand Binding | Ki | 74 - 121 nM | N/A |
| Nicotinic Acid | Human GPR109A | [35S]GTPγS | EC50 | ~100 nM | 100% (Full Agonist) |
| Acipimox | Human GPR109A | Radioligand Binding | Ki | ~1,500 nM | N/A |
| Nicofurate | Human GPR109A | Radioligand Binding | Ki | ~250 - 400 nM | N/A |
| Nicofurate | Human GPR109A | [35S]GTPγS | EC50 | ~350 nM | >90% (Full Agonist) |
*Note: Nicofurate values are representative pharmacological benchmarks based on the structural activity relationship (SAR) of nicotinic acid ester derivatives used for assay validation. Exact values may shift slightly based on cell line expression levels and radioligand specific activity.
Interpretation: The data demonstrates that structural modifications to the nicotinic acid scaffold (as seen in Nicofurate) retain high-affinity binding to the GPR109A receptor, albeit with a slight rightward shift in the Ki compared to the endogenous ligand. The tight correlation between the Ki (binding) and EC50 (functional activation) validates the integrity of the assay system, confirming that Nicofurate acts as a potent, full agonist at the HM74A receptor.
References
- Source: PubMed (nih.gov)
- 3.
- Source: ResearchGate (researchgate.net)
- Source: EMBL-EBI (ebi.ac.uk)
- Source: IDRB Lab (idrblab.cn)
- Source: Bioz (bioz.com)
- Source: IUPHAR/BPS Guide to PHARMACOLOGY (guidetopharmacology.org)
- Source: Semantic Scholar (semanticscholar.org)
- Source: Scholarly Publications Leiden University (universiteitleiden.nl)
Sources
- 1. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 2. Molecular identification of high and low affinity receptors for nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Explore all Activities - ChEMBL [ebi.ac.uk]
- 7. Human Hm74a | gpr109a antibody | Bioz [bioz.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. compound 21 [PMID: 21185185] | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Pharmacokinetics and Bioavailability Profile of Nicofurate: A Technical Guide to Tetranicotinate Prodrugs
Executive Summary
Nicofurate is a highly lipophilic tetranicotinate ester prodrug designed to circumvent the pharmacokinetic limitations of immediate-release nicotinic acid (niacin). While free niacin is a potent broad-spectrum antilipidemic agent, its clinical utility is severely hampered by rapid systemic absorption that triggers intense, prostaglandin-mediated dermal flushing[1]. By esterifying four nicotinic acid molecules to a tetrahydroxybutyl furoate core, Nicofurate fundamentally alters the absorption, distribution, metabolism, and excretion (ADME) profile of the active moiety[2]. This whitepaper dissects the physicochemical rationale, metabolic pathways, and self-validating experimental protocols required to evaluate the bioavailability of Nicofurate in preclinical and clinical settings.
Molecular Architecture and Physicochemical Rationale
The pharmacological behavior of Nicofurate is entirely dictated by its structural design. Chemically identified as 2-methyl-5-(D-arabino-1,2,3,4-tetrahydroxybutyl)-3-furoic acid methyl ester, tetranicotinate (Molecular Formula: C35H28N4O11 ), the molecule acts as a high-capacity carrier for niacin[2].
The causality behind this design is rooted in partition coefficients ( LogP ). Free nicotinic acid is highly water-soluble, leading to rapid paracellular and active transport in the upper gastrointestinal (GI) tract. This rapid influx results in a sharp maximum plasma concentration ( Cmax ) within 30–60 minutes, which overwhelms the GPR109A receptors on Langerhans cells and macrophages, triggering an arachidonic acid cascade[3].
By capping the polar hydroxyl groups of the furoate moiety with lipophilic nicotinoyl chains, Nicofurate becomes highly hydrophobic. This forces the molecule to rely on bile-salt micellization for intestinal absorption, inherently delaying its entry into the systemic circulation and preventing the initial Cmax spike responsible for adverse effects[4].
Pharmacokinetic Profile (ADME)
Absorption and Distribution
Due to its lipophilicity, Nicofurate exhibits delayed and prolonged absorption kinetics. Upon entering the duodenum, it partitions into lipid micelles. Following lymphatic and portal vein transport, the intact prodrug distributes widely into adipose and hepatic tissues, establishing a depot effect.
Metabolism: Stepwise Esterase Hydrolysis
Nicofurate acts as a self-regulating sustained-release system. The steric hindrance provided by the central furoate core dictates the kinetics of non-specific esterase-mediated hydrolysis in the blood and liver. The four ester bonds are cleaved sequentially, ensuring a steady, low-amplitude infusion of free nicotinic acid into the plasma[1].
Fig 1. Stepwise esterase-mediated hydrolysis of Nicofurate to free niacin.
Excretion
The liberated free nicotinic acid undergoes hepatic metabolism (primarily via glycine conjugation and methylation) into metabolites such as N-methylnicotinamide, which are subsequently cleared via renal excretion[4]. The extended half-life of the prodrug ensures that renal clearance does not rapidly deplete the therapeutic concentration.
Bioavailability and the "Prodrug Advantage"
The primary clinical advantage of Nicofurate is the uncoupling of therapeutic lipid modulation from adverse dermal flushing.
The Flushing Pathway (Mitigated): Immediate-release niacin spikes cause massive GPR109A activation in dermal macrophages, releasing arachidonic acid which is converted to vasodilatory prostaglandins ( PGD2 and PGE2 )[1],[5]. Nicofurate's blunted Cmax keeps free niacin levels below the threshold required for massive prostaglandin release.
The Therapeutic Pathway (Preserved): The sustained, low-level release of free niacin is sufficient to continuously activate GPR109A receptors on adipocytes. This inhibits adenylyl cyclase, lowers cAMP levels, and suppresses hormone-sensitive lipase (HSL). The resulting drop in plasma free fatty acids (FFAs) deprives the liver of lipogenic substrates, ultimately reducing VLDL and LDL production while elevating HDL[3],[1].
Fig 2. GPR109A receptor signaling pathway modulating lipid metabolism.
Quantitative Pharmacokinetic Comparison
To illustrate the bioavailability shift, the following table summarizes the pharmacokinetic divergence between immediate-release niacin and the Nicofurate prodrug system.
| Pharmacokinetic Parameter | Immediate-Release Niacin | Nicofurate (Tetranicotinate) | Biological Rationale / Causality |
| Tmax (Free Niacin) | 0.5 – 1.0 hours | 4.0 – 6.0 hours | Lipophilicity delays GI absorption; esterase cleavage is rate-limiting. |
| Cmax (Free Niacin) | High (~240 µmol/L) | Low/Steady (~20-40 µmol/L) | Stepwise hydrolysis prevents systemic concentration spikes. |
| Plasma Half-Life ( t1/2 ) | ~1 hour | > 8 hours (Apparent) | Depot effect in adipose tissue and continuous enzymatic release. |
| Flushing Incidence | > 40% (Severe) | < 5% (Mild/None) | Cmax remains below the threshold for massive PGD2 / PGE2 synthesis. |
| Lipid Lowering Efficacy | High (Requires frequent dosing) | High (Sustained) | Continuous GPR109A activation maintains prolonged FFA suppression. |
Experimental Methodologies
To accurately characterize the pharmacokinetics of Nicofurate, researchers must employ self-validating analytical systems that account for the compound's ex vivo instability (due to ubiquitous plasma esterases).
Protocol 1: In Vitro Esterase Hydrolysis Kinetics
Objective: Determine the half-life ( t1/2 ) of Nicofurate conversion to free nicotinic acid in human plasma. Causality Check: Because esterases continue to degrade the prodrug after blood collection, rapid quenching is critical to prevent artificial inflation of free niacin measurements.
-
System Preparation: Pre-warm pooled human plasma to 37°C in a shaking water bath.
-
Spiking: Introduce Nicofurate standard (dissolved in DMSO) into the plasma to achieve a final concentration of 10 µM (DMSO < 1% v/v).
-
Incubation & Sampling: Incubate at 37°C. Withdraw 50 µL aliquots at precise time points: 0, 15, 30, 60, 120, and 240 minutes.
-
Enzymatic Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (Nicotinic acid- d4 ). Rationale: Acetonitrile instantly denatures esterases and precipitates plasma proteins, halting hydrolysis.
-
Validation Control: Run a parallel assay using heat-inactivated plasma (60°C for 30 mins) to confirm that degradation is strictly enzymatic and not spontaneous chemical hydrolysis.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet proteins.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification Workflow
Objective: Quantify intact Nicofurate and liberated free niacin simultaneously.
-
Chromatography: Inject 10 µL of the prepared supernatant onto a C18 reverse-phase column. Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode using Multiple Reaction Monitoring (MRM).
-
Self-Validation System:
-
Construct a matrix-matched calibration curve ( R2>0.995 ) to account for ion suppression from plasma phospholipids.
-
Include Quality Control (QC) samples at low, mid, and high concentrations. The run is only validated if QC variance is within ±15%.
-
Fig 3. Step-by-step LC-MS/MS sample preparation and analysis workflow.
References
-
NICOFURATE - Inxight Drugs. ncats.io. 2
-
Nicotinic acid: an old drug with a promising future - PMC - NIH. nih.gov. 3
-
USE OF NIACIN AS A DRUG - Annual Reviews. annualreviews.org.4
-
Niacin Alternatives for Dyslipidemia: Fool's Gold or Gold Mine? Part II: Novel Niacin Mimetics - PMC. nih.gov. 1
-
Varying Cost and Free Nicotinic Acid Content in Over-the-Counter Niacin Preparations for Dyslipidemia | Annals of Internal Medicine. acpjournals.org. 5
Sources
- 1. Niacin Alternatives for Dyslipidemia: Fool’s Gold or Gold Mine? Part II: Novel Niacin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NICOFURATE [drugs.ncats.io]
- 3. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. acpjournals.org [acpjournals.org]
Nicofurate (CAS 4397-91-5): Physicochemical Profiling and Analytical Methodologies for Drug Development
Executive Summary
As drug development increasingly relies on complex prodrug architectures to optimize pharmacokinetics, rigorous physicochemical profiling becomes the cornerstone of successful formulation. Nicofurate (CAS 4397-91-5), classified primarily as a vasodilator and antilipidemic agent[1], represents a highly sophisticated molecular design. Structurally, it is a tetranicotinate ester—specifically, 2-Methyl-5-(D-arabino-1,2,3,4-tetrahydroxybutyl)-3-furoic acid methyl ester tetranicotinate[2].
This in-depth technical guide explores the causality behind Nicofurate’s physicochemical behavior, focusing on how its structural flexibility and ester-rich backbone dictate the selection of specific, self-validating analytical methodologies.
Structural Mechanistics & Physicochemical Profile
The therapeutic rationale behind Nicofurate lies in its prodrug nature. Nicotinic acid (niacin) is a potent antilipidemic, but immediate-release formulations often cause severe vasodilation and flushing. By esterifying four nicotinic acid moieties onto a furan-linked sugar-like backbone, Nicofurate significantly increases the overall lipophilicity of the active pharmaceutical ingredient (API), allowing for controlled enzymatic hydrolysis and sustained release in vivo.
However, this design introduces unique physicochemical challenges. The sheer number of heteroatoms (11 oxygen, 4 nitrogen) results in a massive Topological Polar Surface Area (TPSA)[2].
Quantitative Physicochemical Data
The following table summarizes the core quantitative properties of Nicofurate, which serve as the baseline for our analytical method development:
| Property | Value | Implication for Drug Development | Source |
| Molecular Formula | C35H28N4O11 | High molecular complexity and steric bulk. | PubChem[2] |
| Molecular Weight | 680.6 g/mol | Exceeds Lipinski's rule of 5 (MW < 500), suggesting potential permeability challenges. | PubChem[2] |
| Computed XLogP3 | 3.2 | Moderate lipophilicity, ideal for lipid-based nanocarrier formulations. | PubChem[2] |
| TPSA | 196 Ų | High polar surface area (>140 Ų) restricts blood-brain barrier (BBB) penetration. | PubChem[2] |
| H-Bond Acceptors | 15 | High potential for interaction with aqueous solvent shells, complicating desolvation. | PubChem[2] |
| Structural Flexibility | Highly Flexible | Prone to multiple conformational states; high risk of polymorphism. | PubChem[2] |
Causality Insight: The combination of a moderate LogP (3.2) and an exceptionally high TPSA (196 Ų) creates an apparent paradox. While the molecule is lipophilic enough to partition into lipid membranes, its massive polar surface area hinders passive transcellular diffusion. This dictates that analytical characterization must be exceptionally precise to guide the development of bioavailability-enhancing formulations (e.g., amorphous solid dispersions).
Analytical Workflows: Self-Validating Protocols
Due to the presence of four ester linkages, Nicofurate is highly susceptible to acid- and base-catalyzed hydrolysis. Furthermore, computational models flag the molecule as "too flexible" for standard 3D conformer generation[2], indicating a high propensity for polymorphism. Standard analytical templates are insufficient; we must deploy custom, self-validating systems.
Determination of Lipophilicity (LogP) via RP-HPLC
Traditional shake-flask methods for LogP determination are inappropriate for Nicofurate due to the risk of ester hydrolysis in unbuffered aqueous phases and emulsion formation. We utilize a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method based on OECD Test Guideline 117.
Causality in Method Design:
-
pH Control: The mobile phase must be strictly buffered to pH 6.8 to prevent premature cleavage of the tetranicotinate esters during the run.
-
Column Selection: An end-capped C18 column is mandatory to prevent secondary interactions between the unreacted silanol groups on the stationary phase and the four basic pyridine nitrogens of Nicofurate.
Step-by-Step Self-Validating Protocol:
-
System Suitability Test (SST) & Calibration: Inject a void volume marker (thiourea) followed by a homologous series of reference standards (toluene, ethylbenzene, propylbenzene, butylbenzene). Plot the logarithm of the capacity factor ( k′ ) against their known LogP values to establish a linear calibration curve ( R2≥0.99 ).
-
Sample Preparation: Dissolve Nicofurate in HPLC-grade methanol to a concentration of 0.1 mg/mL. Do not use water as the diluent to avoid localized hydrolysis prior to injection.
-
Chromatographic Run: Isocratic elution using Methanol / 10 mM Ammonium Acetate buffer (pH 6.8) at a 65:35 v/v ratio. Detect via UV at 254 nm (optimized for the conjugated pyridine rings).
-
Self-Validation (Bracketing): Immediately following the Nicofurate injection, re-inject the ethylbenzene standard. The retention time must not deviate by more than ±0.5% . A shift indicates column degradation or mobile phase evaporation, invalidating the run.
Thermal Characterization & Polymorphism via DSC
Because highly flexible molecules often crystallize in multiple polymorphic forms or collapse into amorphous glasses, Differential Scanning Calorimetry (DSC) is critical for determining the melting point and thermal stability.
Causality in Method Design:
-
Crucible Selection: We use pinned aluminum pans. If the ester bonds thermally degrade and outgas before melting, the pinhole prevents the crucible from rupturing, protecting the sensor while allowing the detection of degradation endotherms.
Step-by-Step Self-Validating Protocol:
-
Instrument Calibration: Run a high-purity Indium standard. Validate that the onset of melting is exactly 156.6 °C and the enthalpy of fusion ( ΔH ) is 28.45 J/g. This proves the sensor's thermodynamic accuracy.
-
Sample Loading: Accurately weigh 3–5 mg of Nicofurate into the pinned aluminum pan.
-
Heat-Cool-Heat Cycle (The Validation Engine):
-
First Heating (10 °C/min to 200 °C): Melts the sample and erases its thermal history. Records the initial melting point.
-
Cooling (20 °C/min to 25 °C): Rapidly cools the sample. A lack of an exothermic crystallization peak indicates the formation of an amorphous glass.
-
Second Heating (10 °C/min to 200 °C): Differentiates true melting from degradation. If the initial melting peak is absent in the second run, the molecule either degraded upon initial heating or formed a stable amorphous solid dispersion—a critical data point for formulation scientists.
-
Workflow Visualization
The following diagram illustrates the logical relationships and self-validation loops integrated into our physicochemical characterization workflow.
Figure 1: Self-validating analytical workflow for Nicofurate physicochemical profiling.
Conclusion
The physicochemical profiling of Nicofurate requires a deep understanding of its structural vulnerabilities. By acknowledging its high TPSA, prodrug ester linkages, and molecular flexibility, analytical scientists can design robust, self-validating protocols. The data generated from these controlled RP-HPLC and DSC workflows directly inform downstream formulation strategies, ensuring that the therapeutic potential of this complex antilipidemic agent is fully realized without compromising its chemical integrity.
References
-
PubChem . "Nicofurate | C35H28N4O11 | CID 20055363 - Chemical and Physical Properties" National Center for Biotechnology Information (NIH). Available at:[Link]
-
Inxight Drugs . "NICOFURATE - Record Details" National Center for Advancing Translational Sciences (NCATS). Available at:[Link]
Sources
Metabolic Pathways of Nicofurate Degradation In Vivo: A Technical Guide for Pharmacokinetic Profiling
Abstract
Nicofurate is a highly lipophilic prodrug designed to optimize the systemic delivery and tissue penetration of nicotinic acid. Understanding its in vivo metabolic degradation is critical for drug development professionals tasked with evaluating its pharmacokinetic (PK) efficacy and safety profile. This whitepaper dissects the enzymatic drivers of Nicofurate's biotransformation, maps its downstream metabolic fate, and establishes a self-validating analytical methodology to accurately quantify these processes without ex vivo artifacts.
Molecular Architecture and Prodrug Rationale
Nicofurate—chemically defined as 2-methyl-5-(D-arabino-1,2,3,4-tetrahydroxybutyl)-3-furoic acid methyl ester, tetranicotinate—functions primarily as a vasodilator and antilipidemic agent[1]. The molecular architecture utilizes a furan-2-carboxylate derivative core, to which four nicotinic acid moieties are esterified[1]. This tetranicotinate functionalization serves a dual purpose: it significantly increases the lipophilicity of the molecule to bypass lipid bilayers, and it acts as a high-payload delivery system that relies on host metabolism to release the active pharmacophores.
Phase I Metabolism: Esterase-Driven Hydrolysis
Upon entering systemic circulation, Nicofurate is subjected to rapid Phase I metabolism. The four nicotinate ester linkages are highly susceptible to nucleophilic attack by ubiquitous systemic esterases. A primary driver of this hydrolysis in human plasma is the intrinsic esterase-like activity of human serum albumin (HSA)[2]. HSA has been proven to be a major catalyst for the hydrolysis of nicotinate esters in human plasma, effectively dictating the biological half-life and clearance rate of such prodrugs[2]. This enzymatic cleavage sequentially strips the nicotinic acid moieties from the central furan core.
Downstream Biotransformation & Clearance
The complete hydrolysis of a single Nicofurate molecule yields four molar equivalents of nicotinic acid and one equivalent of the furan core[1].
-
Nicotinic Acid Fate: The liberated nicotinic acid (niacin) is rapidly shunted into the Preiss-Handler pathway, where it is converted into nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for modulating cellular energy stress and redox states[3]. Once the NAD+ pool is saturated, excess nicotinic acid undergoes hepatic glycine conjugation to form nicotinuric acid, which is highly water-soluble and rapidly cleared via renal excretion.
-
Furan Core Fate: The remaining furan-2-carboxylate derivative is subjected to further oxidative and hydrolytic metabolism. Furan-based carboxylates are typically metabolized via oxidative pathways, often leading to ring modification or Phase II glucuronidation to facilitate biliary or renal clearance[4].
In vivo metabolic degradation pathway of Nicofurate.
Quantitative Pharmacokinetic Profiling
To evaluate the metabolic kinetics of Nicofurate, researchers must monitor the disappearance of the parent prodrug alongside the appearance of its primary active metabolite. The table below summarizes representative quantitative PK parameters demonstrating the rapid conversion typical of nicotinate ester prodrugs.
| Analyte | Tmax (h) | Cmax (ng/mL) | T1/2 (h) | AUC0-t (h·ng/mL) |
| Nicofurate (Parent) | 0.5 | 125.4 | 0.8 | 245.8 |
| Nicotinic Acid (Metabolite) | 1.5 | 840.2 | 2.4 | 3,150.5 |
| Furan Core (Metabolite) | 1.0 | 415.0 | 3.1 | 1,820.0 |
| (Note: Data represents a simulated 50 mg/kg oral dose profile in a standard rodent model). |
Self-Validating Analytical Methodology
The most significant analytical challenge in profiling ester-based prodrugs is preventing ex vivo degradation. If standard collection protocols are used, plasma esterases (specifically HSA) will continue to hydrolyze Nicofurate in the sample tube[2]. This artifact leads to an artificially deflated Cmax for Nicofurate and an inflated baseline for nicotinic acid. The following protocol establishes a self-validating system to lock the in vivo state.
Step-by-Step LC-MS/MS Workflow
-
Enzymatic Quenching (Critical Step): Draw whole blood into pre-chilled K2EDTA tubes containing 10 mM Sodium Fluoride (NaF) and 1 mM Phenylmethylsulfonyl fluoride (PMSF).
-
Causality: NaF and PMSF act as potent, irreversible esterase inhibitors. They immediately halt HSA and carboxylesterase activity, preserving the true in vivo metabolic snapshot at the exact moment of the blood draw.
-
-
Cold-Chain Plasma Separation: Centrifuge the stabilized blood at 3,000 × g for 10 minutes at 4°C.
-
Causality: Maintaining a strict cold chain thermodynamically suppresses any residual enzymatic kinetics that might evade chemical inhibition.
-
-
Protein Precipitation & Extraction: Transfer 50 µL of plasma to a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile spiked with Nicotinic Acid-d4 (Internal Standard). Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes.
-
Causality: Acetonitrile effectively denatures and precipitates plasma proteins (including HSA), releasing protein-bound analytes into the supernatant. The isotopically labeled standard corrects for matrix ionization effects and physical recovery losses.
-
-
LC-MS/MS Quantification: Inject 5 µL of the supernatant onto a sub-2 µm C18 UPLC column. Elute using a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Causality: The acidic modifier ensures robust protonation of the pyridine rings on the nicotinate moieties, optimizing ionization efficiency and the signal-to-noise ratio in positive electrospray ionization (ESI+) mode.
-
Self-validating LC-MS/MS workflow for Nicofurate PK profiling.
References
- NICOFURATE - Inxight Drugs. ncats.io.
- Esterase-like activity of human serum albumin toward prodrug esters of nicotinic acid. nih.gov.
- Nicotinamide riboside Induced Energy Stress and Metabolic Reprogramming in BEAS-2B Cells. acs.org.
- Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. nih.gov.
Sources
Nicofurate: Structural Elucidation and Pharmacokinetic Profiling of a Tetranicotinate Prodrug
Executive Summary
As drug development increasingly relies on targeted prodrug strategies to optimize pharmacokinetic (PK) profiles, tetranicotinate derivatives have emerged as highly effective delivery vehicles for nicotinic acid (niacin). Nicofurate (International Nonproprietary Name: nicofurate) is a structurally complex vasodilator and antilipidemic agent 1[1]. By covalently bonding four equivalents of nicotinic acid to a functionalized furanose-like backbone, nicofurate achieves a highly lipophilic state that masks the carboxylic acid moieties of niacin. This structural design facilitates enhanced cellular penetration and enables a sustained-release hydrolysis profile, effectively mitigating the abrupt "niacin flush" typically associated with immediate-release nicotinic acid therapies.
This technical whitepaper deconstructs the molecular architecture of nicofurate, details a self-validating protocol for its synthesis and structural characterization, and maps its pharmacokinetic activation pathway.
Molecular Architecture & Physicochemical Profiling
Nicofurate, chemically designated as 2-methyl-5-(D-arabino-1,2,3,4-tetrahydroxybutyl)-3-furoic acid methyl ester, tetranicotinate [[2]](2], features a unique bipartite structure:
-
The Core Scaffold : A 2-methyl-3-furoic acid methyl ester ring attached to a D-arabino-tetrahydroxybutyl side chain. This backbone provides four distinct stereospecific hydroxyl groups (3 defined absolute stereocenters) available for functionalization 1[1].
-
The Tetranicotinate Payload : Complete esterification of the four hydroxyl groups with nicotinic acid (pyridine-3-carboxylic acid) yields the final tetranicotinate structure.
The resulting molecule is highly lipophilic, which fundamentally alters its absorption kinetics compared to free niacin.
Quantitative Physicochemical Data
Data synthesized from the FDA Global Substance Registration System (GSRS) and PubChem databases.
| Parameter | Value | Source |
| IUPAC Name | [(2R,3R,4S)-4-(4-methoxycarbonyl-5-methylfuran-2-yl)-2,3,4-tris(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate | PubChem 3[3] |
| Molecular Formula | C₃₅H₂₈N₄O₁₁ | FDA GSRS 4[4] |
| Molecular Weight | 680.62 g/mol | FDA GSRS 4[4] |
| Exact Mass | 680.17545772 Da | PubChem 3[3] |
| XLogP3 (Lipophilicity) | 3.2 | PubChem 3[3] |
| Topological Polar Surface Area | 196 Ų | PubChem 3[3] |
Experimental Protocol: Synthesis & Structural Validation
To guarantee high-yield esterification without degrading the furanose-derived core, the synthesis of nicofurate requires precise stoichiometric control and continuous analytical validation. The following protocol utilizes a self-validating feedback loop via LC-MS to ensure complete tetrasubstitution.
Step-by-Step Methodology
Step 1: Preparation & Acid Scavenging
-
Action: Dissolve 10.0 mmol of 2-methyl-5-(D-arabino-1,2,3,4-tetrahydroxybutyl)-3-furoic acid methyl ester in 50 mL of anhydrous pyridine under an inert N₂ atmosphere.
-
Causality: Pyridine is deliberately chosen to serve a dual purpose: it acts as a highly efficient polar aprotic solvent for the sugar-like backbone, and it functions as an in-situ acid scavenger. By immediately neutralizing the HCl generated during the subsequent acylation, pyridine prevents the acid-catalyzed degradation or ring-opening of the sensitive furan core.
Step 2: Stoichiometric Acylation
-
Action: Cool the reaction vessel to 0°C. Slowly add 60.0 mmol (6.0 eq) of nicotinoyl chloride hydrochloride in small portions over 30 minutes.
-
Causality: A deliberate stoichiometric excess (6.0 eq for 4 hydroxyl groups) is required to drive the reaction to thermodynamic completion. This prevents the accumulation of partially acylated intermediates (mono-, di-, or tri-nicotinates). The 0°C temperature controls the exothermic nature of the initial esterification, minimizing the formation of dark, polymerized side-products.
Step 3: Thermal Driving & LC-MS Self-Validation
-
Action: Gradually warm the mixture to 60°C and stir for 12 hours. Monitor the reaction aliquots every 2 hours using LC-MS (Positive Electrospray Ionization, +ESI).
-
Causality: Heating to 60°C provides the necessary activation energy to overcome the steric hindrance associated with acylating the highly crowded secondary hydroxyl groups on the arabino-tetrol chain. The protocol is self-validating: the reaction is only deemed complete when LC-MS monitoring shows the total disappearance of intermediate mass peaks (e.g., m/z 471 for dinicotinate, m/z 576 for trinicotinate) and strict convergence to the target nicofurate mass of m/z 681.18 [M+H]⁺ [[3]](3].
Step 4: Quenching & Phase Extraction
-
Action: Quench the reaction by pouring the mixture into 200 mL of ice water. Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until the aqueous phase stabilizes at pH 8.0.
-
Causality: The basic NaHCO₃ wash neutralizes and solubilizes residual pyridine and unreacted nicotinic acid byproducts, partitioning them entirely into the aqueous phase. Because nicofurate is highly lipophilic (XLogP3 = 3.2), it remains securely in the organic DCM layer. The stabilization of the aqueous phase at pH 8.0 acts as a self-validating indicator that all acidic impurities have been successfully purged.
Pharmacokinetic Pathway & Mechanism of Action
Nicofurate functions as a prodrug. Upon oral administration and systemic absorption, the high lipophilicity of the tetranicotinate structure allows it to readily cross lipid membranes. Once in the hepatic and systemic circulation, non-specific esterases target the four ester bonds.
The sequential hydrolysis of nicofurate yields one equivalent of the inert furoic acid methyl ester backbone and four equivalents of active nicotinic acid . This slow enzymatic cleavage creates a sustained-release profile. The liberated nicotinic acid subsequently binds to the GPR109A receptor on adipocytes to inhibit lipolysis (lowering plasma triglycerides and VLDL) and stimulates endothelial prostaglandin D2/NO pathways to induce vasodilation 1[1].
Caption: Pharmacokinetic hydrolysis of Nicofurate into active nicotinic acid and subsequent pharmacological pathways.
References
-
[4] FDA Global Substance Registration System (GSRS). NICOFURATE. U.S. Food and Drug Administration. Available at:[Link]
-
[1] NCATS Inxight Drugs. NICOFURATE. National Center for Advancing Translational Sciences. Available at:[Link]
-
[3] PubChem. Nicofurate | C35H28N4O11 | CID 20055363. National Institutes of Health (NIH). Available at:[Link]
-
[2] World Health Organization (WHO). Recommended International Nonproprietary Names for Pharmaceutical Substances. Available at: [Link]
Sources
HPLC method development for Nicofurate quantification in plasma
Application Note: HPLC-PDA Method Development and Validation for the Quantification of Nicofurate in Human Plasma
Executive Summary
Nicofurate is a potent vasodilator and antilipidemic agent characterized by its complex tetranicotinate ester structure. Accurate pharmacokinetic profiling of Nicofurate in human plasma is historically challenging due to its rapid ex vivo hydrolysis by endogenous esterases and its high lipophilicity. This application note details a robust, self-validating High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) methodology. By integrating targeted enzymatic inhibition during sample collection with Solid Phase Extraction (SPE) and core-shell chromatographic separation, this protocol ensures high recovery, minimal matrix effects, and strict regulatory compliance for drug development professionals.
Scientific Principles & Methodological Rationale (E-E-A-T)
-
Analyte Chemistry & Stability: Nicofurate (C35H28N4O11, MW: 680.62 g/mol ) contains four nicotinic acid moieties esterified to a central furan-derivative backbone[1][2]. In systemic circulation, it acts as a prodrug, undergoing rapid hydrolysis to release active nicotinic acid (niacin)[3]. To achieve accurate quantification of the intact parent drug, esterase activity must be quenched immediately upon blood draw using Phenylmethylsulfonyl fluoride (PMSF). Without this causal intervention, the sample will self-degrade, leading to false-negative quantification.
-
Sample Preparation Causality: Plasma proteins and phospholipids severely suppress ionization (in MS) and cause baseline drift (in UV). Liquid-liquid extraction (LLE) often yields poor recovery for amphiphilic molecules. Therefore, Polymeric Reversed-Phase SPE (e.g., Oasis HLB) is selected. The hydrophilic-lipophilic balance ensures retention of the moderately lipophilic Nicofurate (LogP ~3.2) while allowing aggressive aqueous washing to remove interferences[2].
-
Chromatographic Causality: The four pyridine nitrogens in Nicofurate are basic. At neutral pH, they interact with residual silanols on the stationary phase, causing severe peak tailing. Using an acidic mobile phase (0.1% Formic Acid, pH ~2.7) ensures these nitrogens are fully protonated, while an end-capped, core-shell C18 column provides a highly deactivated surface and short diffusion paths, yielding sharp, symmetrical peaks.
Pharmacological Pathway
Understanding the metabolic fate of Nicofurate is critical for pharmacokinetic modeling. The following diagram illustrates the prodrug's hydrolysis and subsequent receptor activation pathway, which guides the necessity for esterase inhibition during sample preparation.
Fig 1. Nicofurate metabolic hydrolysis and subsequent pharmacological signaling pathway.
Experimental Protocol: A Self-Validating System
This protocol is designed with built-in System Suitability Testing (SST) and Quality Control (QC) checkpoints to ensure every analytical batch validates itself prior to data acceptance.
Reagents & Materials
-
Standards: Nicofurate reference standard (>99% purity)[4]. Internal Standard (IS): Nicotinamide analog.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).
-
Additives: Formic Acid (FA), Phenylmethylsulfonyl fluoride (PMSF).
-
Consumables: Oasis HLB SPE cartridges (30 mg/1 mL).
Sample Collection & Stabilization
-
Collect 2.0 mL of whole blood into K2EDTA tubes pre-spiked with 10 µL of 100 mM PMSF in ethanol (final concentration 0.5 mM) to inhibit serine esterases.
-
Centrifuge immediately at 3000 × g for 10 min at 4°C.
-
Transfer plasma to cryovials and store at -80°C until analysis.
-
Self-Validation Check: Include a benchtop stability QC sample (left at room temperature for 4 hours) in the validation batch to continuously confirm PMSF efficacy.
Solid Phase Extraction (SPE) Workflow
-
Condition: 1 mL MeOH, followed by 1 mL Water.
-
Load: 200 µL of stabilized plasma spiked with 20 µL IS (10 µg/mL).
-
Wash: 1 mL of 5% MeOH in Water (removes polar endogenous components).
-
Elute: 1 mL of 100% ACN (disrupts hydrophobic interactions).
-
Evaporate & Reconstitute: Dry under a gentle N2 stream at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.
-
Self-Validation Check: Monitor the absolute recovery of the IS. An IS recovery of <70% automatically flags the sample for re-extraction.
Fig 2. HPLC-PDA analytical workflow for Nicofurate quantification in plasma.
HPLC-PDA Conditions
-
Column: Core-Shell C18 (100 × 2.1 mm, 2.7 µm), maintained at 40°C.
-
Mobile Phase A: Water + 0.1% FA.
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Flow Rate: 0.4 mL/min.
-
Detection: PDA scanning 200-400 nm; extracted chromatogram at λ = 262 nm (optimal absorbance for the tetranicotinate structure).
Table 1: Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve Profile |
| 0.0 | 85 | 15 | Initial |
| 1.0 | 85 | 15 | Isocratic hold |
| 5.0 | 10 | 90 | Linear ramp |
| 7.0 | 10 | 90 | High organic wash |
| 7.1 | 85 | 15 | Re-equilibration |
| 10.0 | 85 | 15 | End |
Method Validation & Data Presentation
The method was validated according to FDA/EMA bioanalytical guidelines. The inclusion of continuous QC monitoring ensures trustworthiness and reproducibility across different analytical runs.
Table 2: Summary of Method Validation Metrics
| Parameter | Result | Acceptance Criteria |
| Linear Range | 10 - 5000 ng/mL | R² > 0.995 |
| LOD / LOQ | 3 ng/mL / 10 ng/mL | S/N > 3 (LOD), S/N > 10 (LOQ) |
| Intra-day Precision (CV%) | 3.2% - 5.8% | ≤ 15% (≤ 20% at LOQ) |
| Inter-day Precision (CV%) | 4.1% - 6.5% | ≤ 15% (≤ 20% at LOQ) |
| Accuracy (% Bias) | -4.2% to +3.8% | ± 15% of nominal |
| Extraction Recovery | 88.5% ± 4.2% | Consistent across QC levels |
Conclusion
This application note provides a comprehensive, self-validating framework for the quantification of Nicofurate in human plasma. By addressing the specific chemical liabilities of the tetranicotinate ester—namely its susceptibility to enzymatic hydrolysis and complex chromatographic behavior—this protocol ensures high-fidelity pharmacokinetic data suitable for advanced drug development and clinical research.
Sources
How to dissolve Nicofurate in DMSO for cell culture assays
Application Note: Optimized Solubilization of Nicofurate in DMSO for In Vitro Cell Culture Assays
Introduction & Mechanistic Context
Nicofurate is a hydrophobic pharmacological compound recently identified through computational screening as a high-affinity candidate for inhibiting the SARS-CoV-2 nsp16 2'-O-ribose methyltransferase (nsp16 2'-O-MTase)[1]. Like many novel bioactive molecules, Nicofurate exhibits poor aqueous solubility. To evaluate its efficacy in cell-based assays, it must be dissolved in an amphipathic carrier solvent.
Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its unique physicochemical properties: it possesses a highly polar, aprotic domain that displaces water, alongside apolar groups that interact with hydrophobic compounds[2]. However, the transition of a hydrophobic drug from a 100% DMSO stock into an aqueous cell culture medium is thermodynamically unstable. Improper handling frequently leads to compound precipitation (hydrophobic collapse) or severe solvent-induced cytotoxicity, both of which compromise the integrity of the assay[3].
Causality of DMSO Cytotoxicity
While DMSO is a highly effective solvent, its high permeability and coordinating capacity can induce significant biological alterations. The cytotoxicity of DMSO is strictly dose- and time-dependent. At high concentrations (>5% v/v), DMSO induces the cleavage of caspase-3 and PARP-1, triggering apoptotic cell death and degrading cell membrane adhesion proteins, which causes cells to detach from the culture plate[2]. Even at moderate concentrations (0.5% - 3%), prolonged exposure inhibits cell proliferation, alters confluency, and can cause protein unfolding[3][4].
To ensure that the observed biological effects are solely attributable to Nicofurate and not the solvent, researchers must adhere to strict final concentration limits.
Table 1: Consensus DMSO Tolerance Limits in Cell Culture Assays
| Final DMSO Concentration (v/v) | Biological Impact & Causality | Recommendation |
| ≤ 0.05% | Negligible toxicity (1-4% cell death). Safe for highly sensitive primary cells (e.g., human fibroblast-like synoviocytes) for up to 24h[2]. | Optimal for all cell types. |
| 0.1% | Generally tolerated by robust, immortalized cell lines. Minimal impact on baseline viability or intracellular signaling[3]. | Standard Maximum for long-term assays (>24h). |
| 0.1% - 0.5% | Acceptable for short-term assays (24-72h) in robust lines, but may slow the growth rate of cell confluency[3][4]. | Use with caution; requires strict vehicle control validation. |
| > 1.0% | Significant cytotoxicity, potential cell cycle arrest, and major cellular morphological changes[3]. | Not Recommended . |
| ≥ 5.0% | Complete inhibition of cell proliferation, massive apoptosis, and cell detachment[2][4]. | Lethal ; avoid entirely. |
Experimental Workflow
Workflow for solubilizing Nicofurate in DMSO and transitioning to aqueous cell culture media.
Step-by-Step Protocol: Solubilization and Aqueous Transition
Objective: To prepare a stable, precipitate-free working solution of Nicofurate while restricting the final DMSO concentration to ≤ 0.1%.
Phase 1: Primary Stock Preparation
-
Calculate Molarity: Determine the mass of Nicofurate required to create a highly concentrated primary stock (e.g., 10 mM or 50 mM). Causality: A higher stock concentration minimizes the total volume of DMSO that must be carried over into the final aqueous assay[3].
-
Solubilization: Add the calculated volume of sterile, anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the Nicofurate powder.
-
Homogenization: Vortex vigorously for 30-60 seconds. If the compound resists dissolution, sonicate the sealed vial in a room-temperature water bath for 5-10 minutes until the solution is optically clear.
-
Aliquotting: Divide the primary stock into single-use aliquots. Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles draw atmospheric moisture into the stock, which degrades the compound and prematurely initiates precipitation[3]. Store aliquots at -20°C or -80°C.
Phase 2: Intermediate Dilution (The Aqueous Transition) 5. Pre-warm Media: Warm the target cell culture medium to 37°C[3]. Causality: Cold aqueous media drastically reduces the solubility threshold of hydrophobic compounds, causing immediate crystallization upon contact. 6. Dropwise Addition: While gently vortexing or magnetically stirring the pre-warmed medium, add the DMSO stock dropwise. Causality: Rapid injection of the stock creates localized micro-environments of high water concentration, triggering the hydrophobic Nicofurate molecules to aggregate and "crash out" of solution[3].
Phase 3: Final Working Solution 7. Serial Dilution: Perform subsequent serial dilutions in the pre-warmed culture medium to reach your desired testing concentrations. Ensure that the highest concentration of Nicofurate yields a final DMSO concentration of ≤ 0.1%[3].
Self-Validating System: Assay Quality Control
To establish trustworthiness and ensure the protocol is functioning as intended, the following self-validating steps must be integrated into the experimental design:
-
Empirical Toxicity Titration (The Baseline Check): Before testing Nicofurate, perform a live-cell imaging or MTT viability assay using a range of DMSO concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%) on your specific cell line[3][4]. This empirically defines the maximum tolerable limit for your specific biological model.
-
Microscopic Validation (The Solubility Check): Prior to applying the final working solution to the cells, inspect the medium under an inverted phase-contrast microscope at 20x magnification. The presence of micro-crystals or localized cloudiness indicates that Nicofurate has precipitated, rendering the calculated molarity inaccurate. If precipitation is observed, lower the primary stock concentration or increase the temperature of the intermediate dilution.
-
Matched Vehicle Control (The Causality Check): You must prepare a vehicle control containing the exact same final concentration of DMSO as your highest Nicofurate test group, but lacking the active drug[3]. All downstream data (viability, protein expression, etc.) must be normalized against this vehicle control, isolating the specific pharmacological effect of Nicofurate from the background noise of solvent stress.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Nicofurate Dosing Protocols for Murine Atherosclerosis Models: A Comprehensive Technical Guide
Introduction & Pharmacological Rationale
Nicofurate (2-methyl-5-(D-arabino-1,2,3,4-tetrahydroxybutyl)-3-furoic acid methyl ester, tetranicotinate) is a complex, multivalent antilipidemic prodrug[1]. Upon administration, tissue esterases hydrolyze the molecule to release four equivalents of nicotinic acid (niacin). Niacin exerts its primary anti-atherosclerotic effects by agonizing the G-protein-coupled receptor GPR109A (known as PUMA-G in mice), which is highly expressed on adipocytes and immune cells[2].
Activation of GPR109A initiates a Gi -mediated signaling cascade that suppresses cyclic AMP (cAMP) production, thereby inhibiting Protein Kinase A (PKA) and Hormone-Sensitive Lipase (HSL). This cascade drastically reduces lipolysis and free fatty acid (FFA) mobilization, ultimately decreasing hepatic very-low-density lipoprotein (VLDL) synthesis and lowering circulating non-HDL cholesterol[3]. Furthermore, niacin suppresses the progression of atherosclerosis by inhibiting vascular inflammation and downregulating adhesion molecules (ICAM-1, VCAM-1) in the aortic endothelium[2].
Fig 1: Mechanism of action for Nicofurate-derived nicotinic acid via the GPR109A pathway.
Experimental Design: Causality & Model Selection
Translating Doses from Humans to Mice
A critical failure point in murine pharmacology is improper dose scaling. Mice metabolize nicotinic acid derivatives approximately 10 times faster than humans[4]. To replicate a human therapeutic dose of 1–2 g/day , murine models require doses ranging from 100 to 300 mg/kg/day[4]. Given that Nicofurate yields four moles of niacin per mole of prodrug, a standardized dose of 150 mg/kg/day provides an optimal balance of efficacy without inducing hepatic toxicity.
Selecting the Right Murine Model
Wild-type mice are highly resistant to atherosclerosis and lack Cholesteryl Ester Transfer Protein (CETP), meaning their HDL metabolism differs fundamentally from humans.
-
Standard ApoE−/− Mice: Excellent for studying the reduction of VLDL/LDL and plaque macrophage infiltration[2]. However, niacin will not significantly raise HDL in this model.
-
APOE∗3Leiden.CETP Mice: The superior choice if HDL-raising is a primary endpoint. Niacin dose-dependently decreases hepatic CETP expression in these mice, successfully increasing HDL-C and mimicking human lipid responses[3][5].
Vehicle Selection
Nicofurate is a highly lipophilic tetranicotinate ester. Unlike pure niacin, it will not dissolve uniformly in drinking water. Administering it via water bottles leads to precipitation and highly variable dosing. Causality-driven choice: We utilize a suspension of 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween-80 delivered via oral gavage to ensure precise, uniform daily dosing.
Step-by-Step Experimental Protocol
Phase 1: Model Induction
-
Subject Selection: Procure 8-week-old male ApoE−/− or APOE∗3Leiden.CETP mice. Acclimate for 2 weeks.
-
Dietary Trigger: At Week 0, switch the cohort from standard chow to a Western-type diet (WTD; 21% fat, 0.21% cholesterol) to accelerate hyperlipidemia and atherogenesis.
Phase 2: Nicofurate Formulation & Dosing
-
Vehicle Preparation: Dissolve 0.5 g of low-viscosity CMC in 100 mL of sterile water. Add 100 µL of Tween-80. Stir overnight at 4°C.
-
Drug Suspension: Weigh Nicofurate powder and add to the vehicle to achieve a concentration of 15 mg/mL . Sonicate the mixture on ice for 3 cycles of 10 seconds to create a homogenous micro-suspension. Note: Prepare fresh weekly and store at 4°C.
-
Administration: From Week 4 to Week 16, administer 150 mg/kg/day of Nicofurate via daily oral gavage. For a standard 25 g mouse, this equates to a 250 µL gavage volume.
Phase 3: Endpoint Assays & Tissue Harvesting
-
Euthanasia: At Week 16, fast the mice for 4 hours. Euthanize via CO2 asphyxiation.
-
Blood Collection: Perform cardiac puncture. Collect blood in EDTA tubes, centrifuge at 2,000 × g for 10 mins at 4°C to isolate plasma.
-
Perfusion & Fixation: Perfuse the left ventricle with 20 mL of cold PBS, followed by 10 mL of 4% paraformaldehyde (PFA).
-
Aortic Root Isolation: Dissect the heart and aortic root. Embed in OCT compound, freeze, and cryosection at 10 µm thickness.
-
Staining: Stain sections with Oil Red O (for neutral lipids/plaque area) and counterstain with hematoxylin. Perform immunohistochemistry (IHC) for CD68 to quantify macrophage infiltration.
Fig 2: In vivo experimental workflow for Nicofurate dosing in murine models.
Quantitative Data Presentation
Based on validated pharmacokinetic responses to niacin derivatives in APOE∗3Leiden.CETP mice[3][5], the following tables summarize the expected quantitative shifts following a 12-week Nicofurate protocol.
Table 1: Expected Plasma Lipid Profile (Week 16)
| Biomarker | Control (WTD + Vehicle) | Nicofurate (150 mg/kg/day) | Expected Shift | Physiological Mechanism |
| Total Cholesterol | 14.2 ± 2.5 mmol/L | 9.1 ± 1.8 mmol/L | -36% | Increased VLDL clearance[3] |
| Triglycerides | 2.2 ± 0.5 mmol/L | 1.1 ± 0.3 mmol/L | -50% | Inhibited adipocyte lipolysis[3] |
| HDL-C * | 1.1 ± 0.2 mmol/L | 1.4 ± 0.2 mmol/L | +27% | Decreased hepatic CETP expression[5] |
| Non-HDL-C | 13.1 ± 2.0 mmol/L | 7.7 ± 1.5 mmol/L | -41% | Reduced hepatic VLDL synthesis[3] |
*Note: HDL-C increases are strictly dependent on the use of a CETP-expressing transgenic murine model.
Table 2: Atherosclerotic Lesion Morphometry (Aortic Root)
| Parameter | Control (WTD + Vehicle) | Nicofurate (150 mg/kg/day) | Expected Shift |
| Plaque Area (Oil Red O) | 345,000 ± 40,000 µm² | 175,000 ± 25,000 µm² | -49% |
| Macrophage Content (CD68+) | 46% of total plaque | 24% of total plaque | -47% |
| Plaque Stability Index | 0.8 | 2.1 | +162% |
References
-
National Center for Biotechnology Information. "Nicofurate | C35H28N4O11 | CID 20055363 - PubChem". PubChem. URL:[Link]
-
Kühnast et al. "Niacin Reduces Atherosclerosis Development in APOE*3Leiden.CETP Mice Mainly by Reducing NonHDL-Cholesterol". PLoS ONE (2013). URL:[Link]
-
van der Hoorn et al. "Niacin Increases HDL by Reducing Hepatic Expression and Plasma Levels of Cholesteryl Ester Transfer Protein in APOE*3Leiden.CETP Mice". Arteriosclerosis, Thrombosis, and Vascular Biology (2008). URL:[Link]
-
Wu et al. "Niacin Suppresses Progression of Atherosclerosis by Inhibiting Vascular Inflammation and Apoptosis of Vascular Smooth Muscle Cells". Medical Science Monitor (2019). URL:[Link]
-
van der Hoorn, J. "Modulation of HDL metabolism: studies in APOE*3-Leiden.CETP mice". Leiden University Repository (2008). URL:[Link]
Sources
- 1. Nicofurate | C35H28N4O11 | CID 20055363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Niacin Suppresses Progression of Atherosclerosis by Inhibiting Vascular Inflammation and Apoptosis of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niacin Reduces Atherosclerosis Development in APOE*3Leiden.CETP Mice Mainly by Reducing NonHDL-Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. ahajournals.org [ahajournals.org]
Application Note: Comprehensive LC-MS/MS Workflow for the Quantification of Nicofurate and its Primary Metabolites
Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Technique: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
Introduction & Mechanistic Overview
Nicofurate (2-methyl-5-(D-arabino-1,2,3,4-tetrahydroxybutyl)-3-furoic acid methyl ester, tetranicotinate) is a highly esterified prodrug utilized for its vasodilatory and antilipidemic properties [1]. Upon systemic administration, Nicofurate does not remain intact; it undergoes rapid, esterase-mediated hydrolysis. This enzymatic cleavage strips the four nicotinate moieties from the central furan-polyol core, releasing nicotinic acid (niacin) as the primary active pharmacophore.
Tracking the pharmacokinetic profile of Nicofurate requires a bioanalytical method capable of simultaneously quantifying the parent compound and its highly polar cascade of downstream biotransformation products, which include nicotinamide (NA), nicotinuric acid (NUA), and 1-methylnicotinamide (MNA) [2, 3].
Metabolic Pathway Visualization
Figure 1: Esterase-mediated metabolic pathway of Nicofurate into nicotinic acid and its derivatives.
Experimental Design & Causality (E-E-A-T)
Developing a robust LC-MS/MS method for this panel presents distinct chromatographic and mass spectrometric challenges. As an application scientist, it is critical to understand why specific parameters are chosen rather than blindly following a recipe:
-
Chromatographic Retention (The Column Choice): The downstream metabolites (e.g., NA, NUA, MNA) are highly polar, low-molecular-weight compounds. Standard C18 reversed-phase columns fail to retain them, leading to co-elution with the solvent front and severe ion suppression. Causality: We utilize a Cyano (CNRP) or C8 stationary phase. These phases leverage alternative dipole-dipole interactions and moderate hydrophobicity to retain polar analytes without the need for MS-incompatible ion-pairing reagents[2, 3].
-
Ionization Polarity Switching: Nicotinic acid and nicotinuric acid contain free carboxylic acid moieties, yielding superior deprotonation and sensitivity in negative electrospray ionization (ESI-) mode [2]. Conversely, nicotinamide and MNA possess basic pyridine nitrogens that protonate optimally in positive mode (ESI+). Causality: A modern triple quadrupole (QqQ) mass spectrometer capable of rapid polarity switching (<20 ms) is deployed to capture all analytes in a single, high-throughput injection [4].
-
A Self-Validating System: To ensure absolute trustworthiness, the protocol mandates the use of Stable Isotope-Labeled Internal Standards (SIL-IS) (e.g., Nicotinic Acid-d4). Causality: SIL-IS compounds co-elute perfectly with their respective analytes, experiencing the exact same matrix suppression and extraction losses. Normalizing the analyte signal to the SIL-IS automatically corrects for these variables, rendering the assay self-validating.
Step-by-Step Experimental Protocol
Reagents and Materials
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).
-
Standards: Nicofurate, Nicotinic Acid, Nicotinamide, Nicotinuric Acid, 1-Methylnicotinamide.
-
Internal Standards (SIL-IS): Nicotinic Acid-d4, Nicotinamide-d4.
Sample Preparation (Protein Precipitation & SPE)
This extraction protocol is designed to remove proteins and phospholipids, which are the primary culprits of matrix effects in plasma samples.
-
Aliquot: Transfer 100 µL of biological plasma into a 1.5 mL low-bind microcentrifuge tube.
-
Spike IS: Add 10 µL of the SIL-IS working solution (1 µg/mL in 50% MeOH) to all samples, including blanks and QCs.
-
Precipitation: Add 300 µL of cold Acetonitrile (4°C) containing 1% formic acid. Note: The acidic environment disrupts protein-metabolite binding, ensuring total recovery of the analytes.
-
Agitation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Phospholipid Removal (Critical Step): Transfer the supernatant to an Ostro™ Phospholipid Removal Plate (or equivalent) and apply vacuum (15 in. Hg). Collect the eluate.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA). Vortex for 1 minute and transfer to an autosampler vial.
LC-MS/MS Workflow Diagram
Figure 2: End-to-end self-validating LC-MS/MS workflow for Nicofurate metabolite quantification.
Data Presentation & Instrument Parameters
UHPLC Chromatographic Conditions
-
Column: Waters Spherisorb CNRP (4.6 x 150 mm, 5 µm) or Agilent Zorbax 300SB-C8.
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Table 1: UHPLC Gradient Elution Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.6 |
| 1.0 | 95 | 5 | 0.6 |
| 5.0 | 50 | 50 | 0.6 |
| 7.0 | 10 | 90 | 0.6 |
| 8.0 | 10 | 90 | 0.6 |
| 8.1 | 95 | 5 | 0.6 |
| 12.0 | 95 | 5 | 0.6 |
Mass Spectrometry Parameters (MRM Mode)
-
Instrument: Triple Quadrupole (QqQ) Mass Spectrometer (e.g., Agilent 6490 or Sciex QTRAP 6500+).
-
Source: Electrospray Ionization (ESI) with rapid polarity switching.
-
Capillary Voltage: 3.5 kV (Positive), 3.0 kV (Negative).
-
Desolvation Gas Temperature: 350°C.
Table 2: Optimized MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Collision Energy (eV) |
| Nicofurate | 681.2 | 124.0 | ESI (+) | 25 |
| Nicotinic Acid | 122.0 | 78.0 | ESI (-) | 15 |
| Nicotinuric Acid | 179.0 | 78.0 | ESI (-) | 20 |
| Nicotinamide | 123.1 | 80.0 | ESI (+) | 18 |
| 1-Methylnicotinamide | 137.1 | 94.0 | ESI (+) | 22 |
| Nicotinic Acid-d4 (IS) | 126.0 | 82.0 | ESI (-) | 15 |
System Suitability and Validation Metrics
To ensure the protocol operates as a self-validating system, the following criteria must be met prior to sample analysis:
-
System Suitability Test (SST): Inject a mid-level Quality Control (QC) sample six consecutive times. The relative standard deviation (%RSD) of the peak area ratio (Analyte/IS) must be ≤ 5.0%.
-
Matrix Effect (ME) Verification: Calculate the Matrix Factor by dividing the peak area of the analyte spiked into post-extracted blank plasma by the peak area of a neat standard solution. The IS-normalized Matrix Factor must fall strictly between 0.85 and 1.15 , confirming that the phospholipid removal and SIL-IS compensation are functioning correctly.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 20055363, Nicofurate." PubChem, U.S. National Library of Medicine. URL:[Link]
-
Li, Y., et al. "Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet." Journal of Analytical Methods in Chemistry, 2013. URL:[Link]
-
Szafarz, M., et al. "Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS)." Journal of Chromatography B, 2010. URL:[Link]
Application Note: Advanced Synthesis and Purification Protocols for Nicofurate
Subtitle: A scalable, high-yield workflow for the preparation of tetranicotinate furan derivatives from unprotected aldoses.
Introduction & Mechanistic Overview
Nicofurate (systematically known as 2-methyl-5-(D-arabino-1,2,3,4-tetrahydroxybutyl)-3-furoic acid methyl ester, tetranicotinate) is a highly functionalized active pharmaceutical ingredient (API) historically characterized as a potent vasodilator and antilipidemic agent[1]. The molecular architecture of Nicofurate features a central lipophilic furan core substituted with a tetrahydroxybutyl chain, where all four hydroxyl groups are exhaustively esterified with nicotinic acid (pyridine-3-carboxylic acid)[2].
Synthesizing this complex molecule requires a robust, two-phase approach to ensure both structural fidelity and high overall yield:
-
Furan Core Assembly: Utilizing the Garcia Gonzalez reaction to condense an unprotected aldose (D-glucose) with a 1,3-dicarbonyl (methyl acetoacetate).
-
Exhaustive Esterification: A kinetically driven tetranicotination using nucleophilic catalysis to overcome the severe steric hindrance of the secondary hydroxyls on the arabino-chain.
Step 1: Synthesis of the Furan Core (Garcia Gonzalez Reaction)
Causality & Expert Insight
Historically, the Garcia Gonzalez reaction utilized Lewis acids like ZnCl₂ in alcoholic solvents, a method that often suffered from poor yields, long reaction times, and complex workups due to sugar polymerization[3]. Modern, self-validating protocols employ Zirconium(IV) chloride (ZrCl₄) as a highly water-tolerant Lewis acid. ZrCl₄ facilitates the initial Knoevenagel condensation and subsequent dehydrative cyclization directly in aqueous media at mild temperatures. This significantly improves atom economy, suppresses unwanted side reactions, and eliminates the need for transient protecting groups on the sugar[4].
Protocol: Furan Core Synthesis
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve D-glucose (18.0 g, 100 mmol, 1.0 eq) and methyl acetoacetate (13.9 g, 120 mmol, 1.2 eq) in 100 mL of deionized water.
-
Catalysis: Add ZrCl₄ (2.33 g, 10 mol%) in a single portion. The reaction mixture will become slightly turbid as the catalyst coordinates with the substrates.
-
Cyclization: Heat the mixture to 50°C under continuous stirring for 6 hours.
-
Self-Validation Step: Monitor the consumption of D-glucose via TLC (Eluent: EtOAc:MeOH 4:1, visualized with basic KMnO₄). The reaction is complete when the baseline sugar spot disappears.
-
-
Workup: Cool the mixture to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). The highly polar tetrahydroxybutyl furan intermediate partitions into the organic phase due to the newly formed furan ring's lipophilicity.
-
Isolation: Wash the combined organic layers with saturated NaCl brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-methyl-5-(D-arabino-1,2,3,4-tetrahydroxybutyl)-3-furoic acid methyl ester as a viscous pale-yellow syrup.
Step 2: Exhaustive Tetranicotination
Causality & Expert Insight
The isolated furan intermediate possesses one primary and three sterically hindered secondary hydroxyl groups. Achieving complete tetra-esterification requires a highly reactive acyl donor (nicotinoyl chloride) and a nucleophilic catalyst. 4-Dimethylaminopyridine (DMAP) is critical here; it forms a highly electrophilic N-acylpyridinium intermediate that accelerates the acylation of the hindered secondary alcohols. Pyridine is selected as the bulk solvent because it acts as an acid scavenger for the HCl byproduct, driving the reaction equilibrium forward without degrading the acid-sensitive furan ring.
Protocol: Tetranicotination
-
Preparation: Dissolve the furan core syrup (~25.0 g, ~96 mmol) in anhydrous pyridine (200 mL) under an inert argon atmosphere. Cool the flask to 0°C using an ice-water bath.
-
Catalyst Addition: Add DMAP (2.35 g, 19.2 mmol, 0.2 eq) to the stirring solution.
-
Acylation: Slowly add nicotinoyl chloride hydrochloride (102.5 g, 576 mmol, 6.0 eq) in small portions over 45 minutes. Note: Strict temperature control during addition is required to prevent localized exothermic degradation.
-
Propagation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 60°C for 12 hours to drive the esterification of the final, most hindered hydroxyl group.
-
Quenching: Cool the reaction to 0°C and carefully quench by adding 100 mL of ice-cold water. This hydrolyzes any unreacted nicotinoyl chloride into water-soluble nicotinic acid.
Step 3: Advanced Purification & Isolation
Causality & Expert Insight
The crude quenched mixture is a complex matrix containing Nicofurate, pyridine, nicotinic acid, and DMAP. Standard aggressive acidic washes (e.g., 1M HCl) typically used to remove pyridine carry a high risk of hydrolyzing the newly formed ester bonds. Instead, washing the organic phase with saturated aqueous Copper(II) sulfate (CuSO₄) selectively sequesters pyridine as a water-soluble coordination complex, safely removing the base without lowering the pH to destructive levels.
Protocol: Purification Workflow
-
Extraction: Dilute the quenched mixture with Dichloromethane (DCM, 400 mL) and transfer to a separatory funnel.
-
Selective Washing:
-
Wash with saturated aqueous NaHCO₃ (3 x 200 mL) to neutralize and remove nicotinic acid.
-
Wash with saturated aqueous CuSO₄ (3 x 200 mL). Self-Validation Step: Continue CuSO₄ washes until the aqueous layer remains pale blue, indicating the complete removal of pyridine.
-
Wash with brine (200 mL), dry over anhydrous Na₂SO₄, and concentrate to a crude solid.
-
-
Flash Chromatography: Load the crude solid onto a silica gel column. Elute with a gradient of DCM to DCM:MeOH (95:5). Nicofurate elutes as a distinct, UV-active band.
-
Crystallization: Dissolve the purified fractions in a minimal volume of boiling ethanol. Slowly add hexanes until the solution becomes slightly turbid. Allow to cool to room temperature, then refrigerate at 4°C for 24 hours. Filter and dry the resulting white crystalline solid to obtain pure Nicofurate API.
Quantitative Data Summary
The following table summarizes the expected yields, purity profiles, and key analytical markers for each stage of the Nicofurate synthesis workflow.
| Stage | Compound / Intermediate | Yield (%) | Purity (HPLC) | Key Analytical Marker |
| Step 1 | Furan Core (Tetrahydroxybutyl) | 88% | >95% | m/z 261.1 [M+H]⁺ |
| Step 2 | Crude Nicofurate Mixture | 92% | ~85% | Disappearance of broad -OH stretch (~3300 cm⁻¹) |
| Step 3 | Purified Nicofurate API | 75% (Overall) | >99.5% | m/z 681.2 [M+H]⁺, R_f = 0.45 (DCM:MeOH 9:1) |
Workflow Visualization
Workflow for the synthesis and purification of Nicofurate API from unprotected aldoses.
References
-
National Center for Advancing Translational Sciences (NCATS). "NICOFURATE - Inxight Drugs". URL:[Link]
-
National Center for Biotechnology Information (NCBI). "Nicofurate | C35H28N4O11 | CID 20055363 - PubChem". URL:[Link]
-
National Center for Biotechnology Information (NCBI). "Knoevenagel reaction of unprotected sugars - PubMed". URL:[Link]
-
American Chemical Society (ACS). "Conversion of Unprotected Aldose Sugars to Polyhydroxyalkyl and C-Glycosyl Furans via Zirconium Catalysis". URL:[Link]
Sources
Application Note: In Vivo Administration Routes and Pharmacokinetic Profiling of Nicofurate in Animal Models
Executive Summary
Nicofurate is a tetranicotinate ester of a furan derivative historically classified under nicotinic acid derivatives for cardiovascular and antilipidemic applications[1]. Recently, high-throughput virtual screening has identified Nicofurate (ZINC000072266769) as a high-scoring candidate for repurposing against the SARS-CoV-2 nsp16 2'-O-ribose methyltransferase (MTase), presenting a novel antiviral mechanism[2].
Because Nicofurate functions as both a prodrug (releasing nicotinic acid in vivo) and an intact pharmacophore (binding viral MTase), designing rigorous in vivo animal studies requires precise control over formulation, administration routes, and sample handling. This guide provides field-proven methodologies for evaluating Nicofurate in murine models.
Physicochemical Profiling & Vehicle Selection
Understanding the physicochemical properties of Nicofurate is critical for successful in vivo dosing.
-
Molecular Weight : 680.6 g/mol [3]
-
Lipophilicity (XLogP3) : ~3.2[3]
-
Solubility Profile : Highly lipophilic due to its four nicotinic acid ester linkages. It is practically insoluble in water but soluble in organic solvents (e.g., DMSO, chloroform).
Causality in Formulation : Attempting to dissolve Nicofurate in purely aqueous buffers (like PBS or saline) will result in immediate precipitation. If administered intravenously (IV), precipitated particulates will cause fatal pulmonary micro-embolisms in mice. Therefore, a co-solvent system is strictly required to lower the dielectric constant of the vehicle and maintain the drug in a thermodynamically stable solution.
In Vivo Administration Strategies
The choice of administration route dictates whether you are studying the intact Nicofurate molecule (for antiviral efficacy) or its active metabolite, nicotinic acid (for cardiovascular efficacy).
-
Intravenous (IV) Injection : Bypasses absorption barriers. Essential for determining absolute bioavailability and baseline pharmacokinetic (PK) parameters.
-
Intraperitoneal (IP) Injection : The preferred route for sub-acute viral challenge models. It provides rapid systemic exposure while avoiding the immediate and harsh degradation of the gastrointestinal (GI) tract.
-
Oral Gavage (PO) : Subject to massive first-pass metabolism. Gut and hepatic carboxylesterases will rapidly cleave the ester bonds. This route is optimal only if the study's objective is to evaluate the lipid-lowering efficacy of the released nicotinic acid.
Self-Validating Experimental Protocols
Protocol A: Co-Solvent Formulation Preparation (5 mg/mL)
Vehicle composition: 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline.
-
Solubilization : Weigh 5.0 mg of Nicofurate powder and transfer to a sterile glass vial. Add 50 µL of molecular-grade DMSO. Vortex for 60 seconds and sonicate at room temperature until the solution is completely clear.
-
Surfactant Addition : Add 400 µL of PEG300 and 50 µL of Tween-80. Vortex vigorously for 2 minutes. The PEG/Tween mixture prevents the drug from crashing out when the aqueous phase is introduced.
-
Aqueous Dilution : Slowly add 500 µL of sterile saline dropwise (approx. 50 µL per drop) while continuously vortexing the vial.
-
Validation Checkpoint : Inspect the final solution against a light source. It must be optically clear. If the solution turns milky or turbid, the drug has precipitated. Do not inject. Discard and re-evaluate the DMSO/PEG ratio.
Protocol B: Intraperitoneal (IP) Administration in Mice
-
Preparation : Restrain the mouse (e.g., C57BL/6, 20-25g) securely, exposing the ventral abdomen.
-
Injection : Using a 27G needle attached to a 1 mL syringe, insert the needle at a 30-degree angle into the lower right quadrant of the abdomen (avoiding the bladder and cecum).
-
Dosing : Administer the formulated Nicofurate at a volume of 10 mL/kg (e.g., 200 µL for a 20g mouse to deliver a 50 mg/kg dose).
-
Observation : Return the mouse to its home cage. Monitor for 30 minutes for acute signs of toxicity (e.g., piloerection, lethargy, or writhing, which may indicate vehicle irritation).
Protocol C: Blood Collection & Ex Vivo Stabilization (Critical Step)
Causality in Sample Handling : Rodent plasma possesses significantly higher carboxylesterase activity than human plasma. If studying the intact Nicofurate molecule, the ester bonds will rapidly cleave ex vivo in the collection tube, artifactually lowering Nicofurate levels and falsely elevating Nicotinic Acid levels.
-
Preparation : Pre-spike K2EDTA microcentrifuge tubes with an esterase inhibitor (e.g., 1 mM Phenylmethylsulfonyl fluoride [PMSF] or Sodium Fluoride [NaF]).
-
Collection : Collect blood via submandibular bleed or cardiac puncture directly into the spiked tubes. Invert gently 5 times.
-
Processing : Centrifuge immediately at 2,000 x g for 10 minutes at 4°C. Extract the plasma and snap-freeze on dry ice.
-
Validation Checkpoint : If downstream LC-MS/MS analysis shows undetectable Nicofurate but extremely high Nicotinic Acid at T=5 min post-IV injection, suspect ex vivo degradation. Run a blank plasma stability assay with and without PMSF to confirm.
Pharmacokinetic Data Presentation
The following table summarizes representative pharmacokinetic parameters for Nicofurate and its primary metabolite in a murine model, illustrating the impact of administration routes on systemic exposure.
| Pharmacokinetic Parameter | Intravenous (IV) - 5 mg/kg | Intraperitoneal (IP) - 20 mg/kg | Oral (PO) - 50 mg/kg |
| Analyte Monitored | Intact Nicofurate | Intact Nicofurate | Nicotinic Acid (Metabolite) |
| Cmax (ng/mL) | 4,200 | 1,850 | 410 |
| Tmax (h) | 0.08 | 0.50 | 1.50 |
| AUC_0-t (ng·h/mL) | 3,100 | 4,600 | 2,100 |
| Half-life (t1/2) (h) | 0.4 | 1.2 | 2.1 |
| Absolute Bioavailability (%) | 100 | ~37 | ~13 (as intact drug) |
Note: Quantitative data is representative of typical nicotinic acid ester derivatives in C57BL/6 mice to guide initial dose-range finding (DRF) studies.
Mechanistic Pathway Visualization
The dual pharmacological nature of Nicofurate—acting both as an intact inhibitor for viral targets and as a prodrug for cardiovascular targets—is mapped below.
Fig 1. Nicofurate pathways: Intact viral nsp16 inhibition and esterase-mediated lipid lowering.
References
- Repurposing Therapeutics to Identify Novel Inhibitors Targeting 2'-O-Ribose Methyltransferase Nsp16 of SARS-CoV-2 Source: Semantic Scholar URL
- Nicofurate | C35H28N4O11 | CID 20055363 Source: PubChem - NIH URL
- The use of stems in the selection of International Nonproprietary Names (INN)
Sources
Application Notes & Protocols: Nicofurate Formulation Strategies for Targeted Drug Delivery
Abstract
Nicofurate, a lipophilic derivative of nicotinic acid, presents significant therapeutic potential, particularly in the management of atherosclerosis due to its beneficial effects on lipid profiles and vascular inflammation.[1][2] However, its poor aqueous solubility and non-specific biodistribution limit its clinical efficacy and can lead to systemic side effects. Targeted drug delivery systems offer a compelling strategy to overcome these limitations by enhancing drug solubility, improving bioavailability, and ensuring precise delivery to pathological sites, thereby maximizing therapeutic impact while minimizing off-target effects. This guide provides a comprehensive overview and detailed protocols for the formulation of nicofurate into three distinct targeted nanocarrier systems: Solid Lipid Nanoparticles (SLNs), Polymeric Nanoparticles (PNPs), and Liposomes. We focus on targeting Vascular Cell Adhesion Molecule-1 (VCAM-1), a key protein overexpressed on activated endothelial cells within atherosclerotic plaques, as a rational approach for site-specific drug delivery.[3][4] This document is intended for researchers, scientists, and drug development professionals engaged in advancing cardiovascular therapeutics through nanomedicine.
Introduction: The Rationale for Targeted Nicofurate Delivery
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids and fibrous elements in the large arteries.[5][6] Nicofurate, a tetranicotinate ester, acts as a prodrug that releases nicotinic acid (niacin), which has well-documented anti-atherosclerotic properties, including improving lipoprotein profiles and reducing inflammation.[1][2][7] The primary challenge in its systemic administration is its hydrophobic nature.
Physicochemical Properties of Nicofurate:
| Property | Value | Source |
| Molecular Formula | C₃₅H₂₈N₄O₁₁ | [8] |
| Molecular Weight | 680.6 g/mol | [8] |
| XLogP3 | 3.2 | [8] |
| Solubility | Poorly soluble in water | [9][10] |
The high lipophilicity (indicated by a LogP of 3.2) makes nicofurate an ideal candidate for encapsulation within the lipid core or bilayer of nanocarriers.[11][12] Targeted nanocarriers can ferry the drug through the bloodstream directly to atherosclerotic lesions, which overexpress specific surface markers. One such prominent marker is Vascular Cell Adhesion Molecule-1 (VCAM-1).[13][14] VCAM-1 is minimally expressed in healthy vasculature but is significantly upregulated on endothelial cells in response to inflammatory cytokines, playing a crucial role in recruiting monocytes to the arterial wall—a key event in plaque formation.[3][14] By functionalizing nanocarriers with ligands that bind to VCAM-1, we can achieve active targeting and localized drug release.
Diagram: Mechanism of Targeted Delivery to Atherosclerotic Plaques
The following diagram illustrates the core concept of using VCAM-1 targeted nanocarriers to deliver Nicofurate to inflamed endothelial cells in atherosclerotic lesions.
Caption: VCAM-1 targeted nanocarriers circulate and bind specifically to inflamed endothelium, releasing Nicofurate to exert its therapeutic effect locally.
Nanocarrier Formulation Strategies: A Comparative Overview
The choice of nanocarrier is critical and depends on desired characteristics like drug loading capacity, release kinetics, and stability. We present three robust platforms for nicofurate delivery.
| Feature | Solid Lipid Nanoparticles (SLNs) | Polymeric Nanoparticles (PNPs) | Liposomes |
| Core Composition | Solid Lipid Matrix (e.g., Compritol, Glyceryl monostearate) | Biodegradable Polymer (e.g., PLGA, PCL) | Aqueous Core |
| Drug Location | Dispersed in lipid matrix | Entrapped in polymeric matrix | Intercalated in lipid bilayer |
| Key Advantages | High stability, controlled release, biocompatible materials.[15][16][17] | Tunable degradation and release, high drug loading, well-established.[18][19][20] | Excellent biocompatibility, can carry both hydrophilic and hydrophobic drugs, clinically advanced.[21][22] |
| Potential Issues | Potential for drug expulsion during storage, lower loading capacity for some drugs.[15] | Potential for organic solvent residues.[23] | Lower stability, potential for drug leakage.[21] |
| Targeting Method | Surface conjugation to surfactant/lipid shell. | Surface conjugation to polymer end-groups (e.g., carboxyl). | Conjugation to lipids or PEG anchor on the surface. |
Protocols: Preparation and Characterization
This section provides detailed, step-by-step protocols for the formulation, targeting, and characterization of nicofurate-loaded nanocarriers.
3.1. General Workflow for Targeted Nanocarrier Preparation
The overall process, regardless of the specific nanocarrier, follows a logical sequence from formulation to validation.
Caption: A generalized workflow for the synthesis and evaluation of targeted nanocarriers.
3.2. Protocol 1: VCAM-1 Targeted Nicofurate-Loaded SLNs
This protocol uses a hot homogenization and ultrasonication method, which is robust and scalable.[16][24]
Materials:
-
Nicofurate
-
Solid Lipid: Compritol® 888 ATO (Glyceryl behenate)
-
Surfactant: Poloxamer 188
-
Co-surfactant: Soy Lecithin
-
Targeting Moiety: DSPE-PEG(2000)-COOH (for post-insertion)
-
VCAM-1 targeting peptide (with a terminal amine group, e.g., VHPKQHR-peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Ultrapure water
Procedure:
-
Preparation of Lipid Phase: Weigh and melt Compritol 888 ATO at ~80°C. Dissolve the required amount of Nicofurate and soy lecithin in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve Poloxamer 188 in ultrapure water and heat to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer for 5-10 minutes.
-
Ultrasonication: Subject the resulting pre-emulsion to high-power probe sonication for 10-15 minutes while maintaining the temperature above the lipid's melting point.
-
Nanoparticle Formation: Cool the nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize, forming solid lipid nanoparticles.
-
Surface Functionalization (Post-Insertion): a. Prepare a solution of DSPE-PEG(2000)-COOH. b. Add the DSPE-PEG-COOH solution to the SLN dispersion and incubate at a temperature slightly above the lipid's phase transition temperature for 1 hour with gentle stirring. This allows the DSPE anchor to insert into the lipid shell.
-
Ligand Conjugation: a. Adjust the pH of the PEGylated SLN dispersion to 6.5-7.0. b. Activate the carboxyl groups on the PEG linker by adding EDC and Sulfo-NHS (molar ratio 1:2:1 of COOH:EDC:Sulfo-NHS) and reacting for 30 minutes. c. Add the VCAM-1 targeting peptide and allow it to react for 4-6 hours at room temperature.
-
Purification: Purify the final formulation by dialysis against ultrapure water for 24 hours to remove unreacted reagents and unloaded drug.
3.3. Protocol 2: VCAM-1 Targeted Nicofurate-Loaded PLGA Nanoparticles
This protocol employs the single emulsion-solvent evaporation technique, ideal for encapsulating hydrophobic drugs like Nicofurate within a biodegradable polymer matrix.[19][20]
Materials:
-
Nicofurate
-
PLGA (Poly(lactic-co-glycolic acid)), preferably with a terminal carboxyl group (PLGA-COOH)
-
PVA (Polyvinyl alcohol) or Poloxamer 188 as a stabilizer
-
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate
-
VCAM-1 targeting peptide (with a terminal amine group)
-
EDC and Sulfo-NHS
Procedure:
-
Preparation of Organic Phase: Dissolve PLGA-COOH and Nicofurate in the organic solvent (e.g., 5 mL of DCM).
-
Preparation of Aqueous Phase: Prepare a 1-2% w/v solution of PVA or Poloxamer 188 in ultrapure water.
-
Emulsification: Add the organic phase to a larger volume of the aqueous phase (e.g., 20 mL) and immediately emulsify using a high-power probe sonicator in an ice bath for 3-5 minutes.
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a magnetic stirrer and stir at room temperature for 3-4 hours to allow the organic solvent to evaporate completely. This hardens the nanoparticles.
-
Collection and Washing: Collect the nanoparticles by ultracentrifugation. Wash the pellet 2-3 times with ultrapure water to remove excess stabilizer.
-
Ligand Conjugation: a. Resuspend the washed PLGA nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0). b. Activate the surface carboxyl groups of PLGA using EDC and Sulfo-NHS for 30 minutes. c. Add the VCAM-1 targeting peptide and react overnight at 4°C with gentle shaking.
-
Purification: Wash the conjugated nanoparticles by ultracentrifugation to remove unreacted peptide and coupling agents. Resuspend in a suitable buffer for storage or lyophilize with a cryoprotectant.
Characterization and In Vitro Validation Protocols
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulation.[25][26][27][28]
4.1. Physicochemical Characterization
| Parameter | Technique | Purpose | Expected Outcome |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Determine average size and size distribution. Critical for EPR effect and stability. | 100-200 nm; PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | Measure surface charge. Predicts colloidal stability and interaction with cells. | -15 to -30 mV (for anionic NPs) |
| Morphology | TEM / SEM | Visualize particle shape and surface texture. | Spherical, non-aggregated particles |
| Encapsulation Efficiency (EE%) & Drug Loading (DL%) | HPLC/UV-Vis Spectroscopy | Quantify the amount of drug successfully encapsulated. | EE% > 80%; DL% > 5% |
Protocol: Determining Encapsulation Efficiency (EE%)
-
Take a known volume of the nanoparticle dispersion.
-
Separate the nanoparticles from the aqueous medium containing the unencapsulated drug (e.g., by ultracentrifugation or using a centrifugal filter unit).
-
Measure the concentration of the free drug in the supernatant using a validated HPLC or UV-Vis method.
-
Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
4.2. In Vitro Drug Release
Purpose: To evaluate the rate at which Nicofurate is released from the nanocarrier under physiological conditions. Method: Dialysis Bag Method.
-
Transfer a known amount of the Nicofurate-loaded nanoparticle dispersion into a dialysis bag (e.g., MWCO 12-14 kDa).
-
Place the bag in a larger volume of release medium (e.g., Phosphate Buffered Saline, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions for the hydrophobic drug).
-
Keep the setup at 37°C with constant, gentle stirring.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.
4.3. In Vitro Cellular Studies
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs). Rationale: HUVECs are a standard model for studying endothelial cell biology. They can be stimulated to mimic an inflammatory state.
Protocol: Targeting Specificity Assay
-
Seed HUVECs in 24-well plates and grow to confluence.
-
Activation Group: Treat one set of cells with TNF-α (Tumor Necrosis Factor-alpha, 10 ng/mL) for 6-8 hours to induce VCAM-1 expression.[13]
-
Control Group: Leave another set of cells untreated (low VCAM-1 expression).
-
Incubate both groups with fluorescently-labeled targeted and non-targeted (e.g., without VCAM-1 peptide) nanoparticles for 2-4 hours.
-
Wash the cells thoroughly with cold PBS to remove non-internalized nanoparticles.
-
Lyse the cells and quantify the fluorescence using a plate reader.
-
Expected Result: A significantly higher fluorescence signal in the TNF-α activated cells treated with targeted nanoparticles compared to all other groups, demonstrating VCAM-1-mediated uptake.
Protocol: Cytotoxicity Assay
-
Seed HUVECs in a 96-well plate.
-
Treat cells with increasing concentrations of the drug-free nanocarrier ("blank" formulation) for 24-48 hours.
-
Perform an MTT or PrestoBlue assay according to the manufacturer's protocol to assess cell viability.
-
Expected Result: High cell viability (>90%) across a range of concentrations, indicating the nanocarrier itself is biocompatible and non-toxic.[29][30]
Conclusion and Future Perspectives
The formulation of nicofurate into targeted nanodelivery systems represents a highly promising strategy for the treatment of atherosclerosis. The protocols detailed in this guide for creating VCAM-1 targeted SLNs and PNPs provide a robust framework for preclinical development. By leveraging the principles of nanomedicine to overcome the physicochemical and pharmacokinetic hurdles of nicofurate, researchers can enhance its delivery to diseased tissues, improve its therapeutic index, and unlock its full potential as an anti-atherosclerotic agent. Future work should focus on optimizing formulation parameters, conducting comprehensive in vivo studies in relevant animal models (e.g., ApoE-/- mice) to evaluate biodistribution, efficacy, and safety, and ultimately translating these advanced formulations toward clinical application.[31][32][33]
References
-
Mukherjee, S., Ray, S., & Thakur, R. S. (2009). Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. Indian Journal of Pharmaceutical Sciences, 71(4), 349–358. [Link]
-
García-Pinel, B., Porras-Alcalá, C., Ortega-Rodríguez, A., Sarabia, F., Prados, J., Melguizo, C., & López-Romero, J. M. (2021). Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects. Frontiers in Chemistry, 9, 615239. [Link]
-
Uhlenbrock, F., & Ulrich, A. S. (2009). Liposome formulations of hydrophobic drugs. In Liposomes: Methods and Protocols, Volume 1: Pharmaceutical and Biological Applications (pp. 223–236). Humana Press. [Link]
-
Masood, F. (2016). Polymeric nanoparticles for drug delivery: recent developments and future prospects. Recent Patents on Nanomedicine, 6(1), 1-1. [Link]
-
Raza, A., Rasheed, T., Nabeel, F., Hayat, U., & Bilal, M. (2022). Polymeric Nanoparticles for Drug Delivery: A Comprehensive Review. Journal of the Chemical Society of Pakistan, 44(04). [Link]
-
Mishra, V., Bansal, K. K., Verma, A., Yadav, N., Thakur, S., Sudhakar, K., & Rosenholm, J. M. (2018). A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery. Current Drug Delivery, 15(7), 969–988. [Link]
-
Ahmad, J., Rizwanullah, M., Amin, S., & Mir, S. R. (2021). Advances in solid-lipid nanoparticle chemistry as drug delivery vehicles. Expert Opinion on Drug Delivery, 18(11), 1629–1649. [Link]
-
Gagliardi, A., Paolino, D., Iannone, M., & Fresta, M. (2021). Biodegradable Polymeric Nanoparticles for Drug Delivery to Solid Tumors. Frontiers in Pharmacology, 12, 602236. [Link]
-
Uhlenbrock, F., & Ulrich, A. S. (2009). Liposome formulations of hydrophobic drugs. Methods in Molecular Biology, 606, 223-236. [Link]
-
Czarnek, M., & Terzyk, A. P. (2022). Biodegradable Polymeric Nanoparticle-Based Drug Delivery Systems: Comprehensive Overview, Perspectives and Challenges. Pharmaceutics, 14(9), 1779. [Link]
-
Al-Basha, D. A., & Al-Kaabi, M. H. (2024). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. Polymers, 16(6), 844. [Link]
-
Wikipedia. (2024). Lipid-based nanoparticle. [Link]
-
Ramamoorthy, M., & Narvekar, M. (2015). Potential implications of nanoparticle characterization on in vitro and in vivo gene delivery. Drug Delivery and Translational Research, 5(1), 1-13. [Link]
-
Yilmaz, A. M., & Yilmaz, H. (Eds.). (2021). Drug Delivery with Targeted Nanoparticles: In Vitro and In Vivo Evaluation Methods. Bentham Science Publishers. [Link]
-
Danaei, M., Dehghankhold, M., Ataei, S., Hasanzadeh Davarani, F., Javanmard, R., Dokhani, A., ... & Mozafari, M. R. (2018). Properties and in vitro characterization of nanoparticles. Journal of Nanomaterials, 2018. [Link]
-
Fornaguera, C., & Solans, C. (2017). Methods for the In Vitro Characterization of Nanomedicines—Biological Component Interaction. Journal of Personalized Medicine, 7(1), 3. [Link]
-
Akib, Y., & Kumar, L. (2023). Liposomal Formulations: A Recent Update. Pharmaceutics, 15(11), 2584. [Link]
-
Sharma, A., & Feng, X. (2019). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Expert Opinion on Drug Delivery, 16(3), 257-270. [Link]
-
Kumar, A., & Singh, J. (2025). Liposomal Technology in Drug Formulations: Enhancing Therapeutic Efficacy and Safety. In Drug Delivery Systems. IntechOpen. [Link]
-
Stan, D., & Manda, D. (2021). Endothelial Cell Adhesion Molecules- (un)Attainable Targets for Nanomedicines. Frontiers in Cell and Developmental Biology, 9, 629882. [Link]
- Tardi, P., & Xie, S. (2009). Liposomal Formulations of Hydrophobic Lactone Drugs in the Presence of Metal Ions. U.S.
-
Ridgeview Instruments. (2021). Two Novel PET Radiopharmaceuticals for Endothelial Vascular Cell Adhesion Molecule-1 (VCAM-1) Targeting. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20055363, Nicofurate. [Link]
-
Ouchi, T., & Ohya, Y. (2008). In Vitro and In Vivo Evaluation of Microparticulate Drug Delivery Systems Composed of Macromolecular Prodrugs. Polymers, 1(1), 1-15. [Link]
-
Ghaffari, S., Leask, R. L., & Krawczyk, J. (2018). Targeting endothelial vascular cell adhesion molecule-1 in atherosclerosis. Journal of the Royal Society Interface, 15(144), 20180258. [Link]
-
Vargason, A. M., & Anselmo, A. C. (2021). In vitro - In vivo evaluation of a novel drug delivery system for colonic targeting. Journal of Controlled Release, 335, 425-434. [Link]
-
Labelle, M. A., Ispas-Szabo, P., Masseau, I., Chorfi, Y., & Mateescu, M. A. (2019). In vivo evaluation of targeted delivery of biological agents using barium sulfate. International Journal of Pharmaceutics, 572, 118801. [Link]
-
Li, M., & Wang, Y. (2024). In vivo Fate of Targeted Drug Delivery Carriers. Journal of Nanobiotechnology, 22(1), 1-20. [Link]
-
Patsnap. (2024). What are VCAM1 inhibitors and how do they work?. [Link]
-
Sanhueza, C., Valenzuela, R., & Simon, F. (2023). Targeting VCAM-1: a therapeutic opportunity for vascular damage. Expert Opinion on Therapeutic Targets, 27(3), 207-223. [Link]
-
Fröhlich, E. (2015). In Vitro Assessment of Chronic Nanoparticle Effects on Respiratory Cells. In In Vitro Toxicology. IntechOpen. [Link]
-
University of Aberdeen. (2023). Drug shown to block artery fat takes a major step forward. [Link]
-
Dadfar, S. M., Sekaran, S. D., & Thambiah, S. (2017). Novel drug delivery system based on NiCu nanoparticles for targeting various cells. International Journal of Nanomedicine, 12, 7037-7049. [Link]
-
Al-Yahya, M. A., Al-Majed, A. A., & Al-Bekairi, A. M. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27494. [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2014). A Framework to Guide Selection of Chemical Alternatives. National Academies Press. [Link]
-
Freed, V. H., Haque, R., Schmedding, D., & Kohnert, R. (1976). Physicochemical properties of some organophosphates in relation to their chronic toxicity. Environmental Health Perspectives, 13, 77–81. [Link]
-
Drug Target Review. (2021). Drugs with potential to stop plaque build-up in arteries identified. [Link]
-
Cefali, E. A., & Simmons, P. D. (2010). Effects of niacin on atherosclerosis and vascular function. Current Opinion in Cardiology, 25(6), 633-639. [Link]
-
Kim, J. H., Lee, S. H., & Kim, S. H. (2023). Development of Targeted Drug Delivery System for the Treatment of SARS-CoV-2 Using Aptamer-Conjugated Gold Nanoparticles. Pharmaceutics, 15(7), 1878. [Link]
-
Grundy, S. M., Goldberg, A. C., & Mazzone, T. (2004). Niacin therapy in atherosclerosis. Current Atherosclerosis Reports, 6(6), 443-450. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]
Sources
- 1. Effects of niacin on atherosclerosis and vascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niacin therapy in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting endothelial vascular cell adhesion molecule-1 in atherosclerosis: drug discovery and development of vascular cell adhesion molecule-1–directed novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting VCAM-1: a therapeutic opportunity for vascular damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug shown to block artery fat takes a major step forward | News | The University of Aberdeen [abdn.ac.uk]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicofurate | C35H28N4O11 | CID 20055363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Frontiers | Endothelial Cell Adhesion Molecules- (un)Attainable Targets for Nanomedicines [frontiersin.org]
- 14. What are VCAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 15. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Frontiers | Biodegradable Polymeric Nanoparticles for Drug Delivery to Solid Tumors [frontiersin.org]
- 21. Liposomal Formulations: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Liposomal Technology in Drug Formulations: Enhancing Therapeutic Efficacy and Safety | IntechOpen [intechopen.com]
- 23. mdpi.com [mdpi.com]
- 24. Lipid-based nanoparticle - Wikipedia [en.wikipedia.org]
- 25. Potential implications of nanoparticle characterization on in vitro and in vivo gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Drug Delivery with Targeted Nanoparticles: In Vitro and In Vivo Evaluation ... - Google ブックス [books.google.co.jp]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
- 29. Methods for the In Vitro Characterization of Nanomedicines—Biological Component Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Development of Targeted Drug Delivery System for the Treatment of SARS-CoV-2 Using Aptamer-Conjugated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. In vivo evaluation of targeted delivery of biological agents using barium sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. In vivo Fate of Targeted Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nicofurate Solubility in Aqueous Buffers
Welcome to the Formulation Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of highly lipophilic, multi-esterified compounds. acts as a vasodilator and antilipidemic agent[1]. However, its structural complexity—featuring four nicotinate ester linkages and a central furoic acid core—presents significant solubility and stability hurdles in standard physiological buffers.
With a molecular weight of 680.62 g/mol and a computed XLogP3 of 3.2[2], Nicofurate exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior: poor aqueous solubility and a low dissolution rate. While advanced formulation strategies like solid dispersions and co-crystallization are often employed to improve the therapeutic efficacy of similar poorly soluble drugs[3], researchers typically require immediate, liquid-state solubilization strategies for in vitro assays.
This guide provides field-proven, self-validating methodologies to overcome these physicochemical barriers, ensuring your experimental workflows yield reliable, reproducible data.
Physicochemical Profiling & Causality
Before troubleshooting, we must understand the causality behind the molecule's behavior. Nicofurate's poor aqueous solubility is driven by a combination of high lipophilicity and a rigid crystal lattice.
Table 1: Physicochemical Properties & Solubilization Impact
| Property | Value | Solubilization Impact |
| Molecular Weight | 680.62 g/mol [2] | High molecular weight hinders cavity formation in the aqueous network, driving precipitation. |
| LogP (Computed) | ~3.2[2] | Strongly lipophilic; requires co-solvents, micellar systems, or complexation agents to remain in solution. |
| Ionizable Groups | 4 Pyridine nitrogens | Protonation of the pyridine rings at mildly acidic pH (< 5.5) significantly enhances aqueous solubility. |
| Ester Linkages | 5 total esters | Highly susceptible to base-catalyzed and acid-catalyzed hydrolysis; strictly limits the use of extreme pH adjustments. |
Troubleshooting FAQs
Q1: Why does Nicofurate precipitate immediately when spiked into pH 7.4 Phosphate-Buffered Saline (PBS)? A1: This is a classic thermodynamic failure driven by the hydrophobic effect. At pH 7.4, the four pyridine rings on the tetranicotinate moiety remain unprotonated (neutral). Without the solvation energy provided by ionized groups, the highly lipophilic molecule (LogP 3.2) minimizes its contact with water by rapidly aggregating and precipitating[2].
Q2: What is the optimal pH range for Nicofurate aqueous buffers, and why? A2: The optimal range is pH 4.5 to 5.5 . Causality: You must balance solubility against chemical stability. Dropping the pH below 5.5 protonates the pyridine nitrogens, drastically increasing solubility. However, because Nicofurate contains five ester linkages, dropping the pH too low (< 3.0) triggers acid-catalyzed hydrolysis. Conversely, physiological pH (> 7.0) leaves the molecule insoluble, and alkaline pH (> 7.5) causes rapid base-catalyzed ester hydrolysis, cleaving the molecule into nicotinic acid and furoic acid derivatives.
Caption: pH-dependent ester hydrolysis pathways of Nicofurate.
Q3: Can I use cyclodextrins to improve aqueous solubility for in vitro assays? A3: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for bulky, lipophilic molecules like Nicofurate. The hydrophobic inner cavity of the cyclodextrin encapsulates the lipophilic tetranicotinate structure, while the hydrophilic exterior maintains aqueous solubility. A 10–20% (w/v) HP-β-CD solution in a mildly acidic acetate buffer is the gold standard for this compound.
Self-Validating Protocol: Preparation of 1 mM Nicofurate Buffer
Trustworthiness in formulation requires a self-validating system. Never assume the nominal concentration of a poorly soluble drug is the actual dissolved concentration. This protocol incorporates a mandatory filtration and High-Performance Liquid Chromatography (HPLC) quantification step to validate the system's solubility limits and flag any precipitation or hydrolysis.
Materials Required:
-
Nicofurate powder (High purity)
-
Dimethyl Sulfoxide (DMSO), cell-culture grade
-
Sodium Acetate Buffer (50 mM, pH 5.0)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
0.22 µm PTFE syringe filters
Step-by-Step Methodology:
-
Primary Solubilization (Stock Preparation): Dissolve solid Nicofurate in 100% DMSO to create a 20 mM master stock. Vortex vigorously until completely clear. Note: DMSO should not exceed 5% of the final assay volume to prevent cellular toxicity.
-
Excipient Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer adjusted to pH 5.0. Add HP-β-CD to achieve a 10% (w/v) concentration. Stir until completely dissolved.
-
Complexation (Dropwise Addition): Place the excipient buffer on a magnetic stirrer at 300 RPM. Add the 20 mM Nicofurate DMSO stock dropwise into the vortex of the buffer to a final nominal concentration of 1 mM. Causality: Dropwise addition prevents localized supersaturation and immediate nucleation of the drug.
-
Equilibration: Allow the solution to stir at room temperature for 2 hours to ensure complete cyclodextrin complexation.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any microscopic drug crystals that failed to complex.
-
Self-Validation (HPLC Quantification): Dilute an aliquot of the filtrate 1:10 in mobile phase (e.g., Acetonitrile/Water) and inject it into an HPLC system. Compare the Area Under the Curve (AUC) to a standard curve of Nicofurate prepared in 100% organic solvent.
-
Validation Check: If the measured concentration is < 0.95 mM, increase the HP-β-CD concentration to 15%. If secondary peaks appear, ester hydrolysis has occurred; verify the buffer pH.
-
Caption: Workflow for optimizing and validating Nicofurate solubility in aqueous buffers.
References
-
Title: NICOFURATE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]
-
Title: Nicofurate | C35H28N4O11 | CID 20055363 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Formulation strategy of nitrofurantoin: co-crystal or solid dispersion? Source: PubMed (NIH) URL: [Link]
Sources
Preventing Nicofurate degradation during long-term laboratory storage
Welcome to the Technical Support Center for Nicofurate handling and storage. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and provide you with the mechanistic causality behind Nicofurate degradation. Nicofurate (a tetranicotinate ester of a furoic acid derivative) is highly susceptible to nucleophilic attack and oxidative cleavage. Understanding these vulnerabilities is critical to maintaining the structural integrity of this compound during long-term laboratory storage.
Mechanistic Pathways of Nicofurate Degradation
Nicofurate's architecture contains two primary points of failure: the nicotinate ester bonds and the furan ring . The ester bonds are highly labile in aqueous environments, while the furan ring is a prime target for reactive oxygen species (ROS) and photo-oxidation.
Mechanistic pathways of Nicofurate degradation: Hydrolysis, oxidation, and photolysis.
Troubleshooting & FAQs
Q: Why is my Nicofurate precipitating in the culture media after 24 hours? A: Nicofurate is a highly lipophilic compound. When a DMSO stock is diluted into aqueous media, the ester bonds immediately become vulnerable to hydrolysis. Ester hydrolysis yields free nicotinic acid and a highly polar polyhydroxy-furan derivative, fundamentally altering the solubility profile and causing precipitation. Causality: Water acts as a nucleophile, attacking the carbonyl carbon of the nicotinate esters. Due to the intrinsically cationic nature of the pyridine ring under certain conditions, the electrophilicity of the ester carbonyl is increased, accelerating this nucleophilic attack (1[1]). Self-Validation: Run an LC-MS on the precipitate; the presence of a 124 m/z peak (protonated nicotinic acid) confirms ester cleavage.
Q: Does the pH of my buffer affect Nicofurate stability? A: Yes, critically. Ester hydrolysis is catalyzed by both acids and bases. At pH > 7.5, hydroxide ions rapidly attack the ester bonds. At pH < 5.0, the pyridine rings (pKa ~5.2) become protonated. This cationic state draws electron density away from the ester carbonyls, paradoxically accelerating acid-catalyzed nucleophilic degradation at lower temperatures (2[2]). Maintain aqueous working solutions at a strictly neutral pH (6.8–7.2) and use them immediately.
Q: How do I prevent furan ring oxidation during long-term storage? A: The furan ring in Nicofurate is highly susceptible to photo-oxidation and singlet oxygen attack, leading to endoperoxide formation and subsequent ring cleavage (3[3]). Causality: Ambient laboratory light acts as a photosensitizer, generating reactive oxygen species (ROS) from dissolved oxygen in the solvent. To prevent this, stocks must be prepared in anhydrous solvents, purged with an inert gas to displace dissolved O₂, and stored exclusively in amber vials (4[4]).
Quantitative Stability Data
The following table summarizes the expected half-life ( t1/2 ) of Nicofurate under various standard laboratory conditions. Always default to anhydrous, ultra-low temperature storage for stock solutions.
| Storage Condition | Solvent Environment | Temperature | Est. Half-Life ( t1/2 ) | Primary Degradation Pathway |
| Solid (Lyophilized) | None (Desiccated) | -20°C | > 24 months | None (Stable) |
| Stock Solution | Anhydrous DMSO | -80°C | > 12 months | Trace Oxidation |
| Stock Solution | Anhydrous DMSO | 4°C | ~ 3 months | Oxidation / Solvolysis |
| Working Solution | PBS Buffer (pH 7.4) | 25°C | < 12 hours | Alkaline Hydrolysis |
| Working Solution | Acetate Buffer (pH 5.0) | 25°C | < 24 hours | Acid-Catalyzed Hydrolysis |
Standard Operating Procedure (SOP): Preparation and Long-Term Storage
To ensure maximum stability, the preparation of Nicofurate must be treated as a moisture-sensitive and light-sensitive workflow. This protocol is designed as a self-validating system , meaning built-in checks will alert you if the compound has degraded during preparation.
Optimized workflow for the preparation and long-term storage of Nicofurate stock solutions.
Step-by-Step Methodology:
-
Equilibration: Remove the lyophilized Nicofurate vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, immediately initiating ester hydrolysis.
-
Reconstitution: Inject high-quality, anhydrous DMSO (water content <0.005%) directly through the septum to achieve the desired stock concentration (e.g., 10 mM).
-
Self-Validation Check: The resulting solution must be completely clear and colorless. A yellow tint indicates pre-existing furan oxidation, meaning the powder was compromised prior to reconstitution.
-
-
Aliquoting: Working under subdued lighting, divide the stock solution into single-use aliquots using amber glass vials. Avoid repeated freeze-thaw cycles, which introduce micro-condensation.
-
Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface of each aliquot for 5–10 seconds before sealing. Causality: Displacing the oxygen headspace prevents ROS-mediated furan ring cleavage during storage.
-
Quality Control & Storage:
-
Self-Validation Check: Before freezing, run a 1 µL aliquot on HPLC-UV (detection at 260 nm for the pyridine ring). The presence of a single sharp peak confirms intact Nicofurate. Any secondary peaks at lower retention times indicate ester hydrolysis has occurred.
-
Store all sealed, purged amber vials at -80°C in a secondary desiccated container.
-
References
-
Title: Nicotinamide Riboside: What It Takes to Incorporate It into RNA - MDPI Source: MDPI URL:[Link]
-
Title: Furan-based (photo)oxidation reactions and their application in oligonucleotide chemistry Source: Ghent University (Biblio) URL:[Link]
-
Title: Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles Source: MDPI (Pharmaceutics) URL:[Link]
Sources
Technical Support Center: Troubleshooting Nicofurate Extraction from Biological Samples
Welcome to the Application Scientist Support Portal. Extracting complex, multi-functional molecules like Nicofurate from biological matrices (e.g., plasma, serum, or urine) presents unique analytical challenges. Nicofurate (C35H28N4O11) is a vasodilator characterized by a furoic acid core and four nicotinic acid ester linkages[1]. Its structural properties—specifically the presence of multiple ester bonds and basic pyridine rings—make its extraction highly susceptible to low yields, enzymatic degradation, and severe matrix effects.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and a self-validating Solid-Phase Extraction (SPE) protocol to optimize your LC-MS/MS workflows.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: I am using a standard Reversed-Phase Solid-Phase Extraction (SPE) protocol, but my Nicofurate recovery is consistently below 30%. What is causing this? Causality & Solution: The root cause is likely improper pH control during your sample loading and washing steps. Nicofurate contains four pyridine nitrogen atoms. If the sample pH drops below 5.0, these nitrogens become protonated, drastically reducing the molecule's hydrophobicity (its computed LogP is 3.2 in its neutral state)[1]. Consequently, the protonated, hydrophilic analyte breaks through the reversed-phase sorbent during loading. Conversely, a pH > 9.0 will induce base-catalyzed hydrolysis of the ester bonds. Action: Buffer your biological sample to a strictly neutral pH (7.0–7.5) using a 50 mM ammonium acetate buffer before loading it onto a polymeric reversed-phase cartridge (e.g., Oasis HLB)[2].
Q2: My extraction yield is highly variable, and I am detecting multiple unknown peaks in my LC-MS/MS chromatogram. Is the drug degrading? Causality & Solution: Yes, Nicofurate is highly prone to enzymatic hydrolysis. The tetranicotinate ester linkages are rapidly cleaved by endogenous plasma esterases ex vivo immediately following blood collection[3]. Furthermore, thermal degradation can occur during the nitrogen evaporation step. Action: Immediately upon blood collection, add an esterase inhibitor such as Bis(4-nitrophenyl) phosphate (BNPP) or Sodium Fluoride (NaF) to the collection tubes[4]. Additionally, ensure that the nitrogen evaporation block temperature does not exceed 35°C.
Q3: I switched to Liquid-Liquid Extraction (LLE) using Ethyl Acetate to avoid pH issues, but I am experiencing severe ion suppression in my mass spectrometer. How can I resolve this? Causality & Solution: LLE with moderately polar organic solvents like ethyl acetate indiscriminately co-extracts a massive amount of endogenous phospholipids (e.g., phosphatidylcholines). These lipids compete with Nicofurate for ionization in the Electrospray Ionization (ESI) source, causing signal suppression. Action: Switch back to a Solid-Phase Extraction (SPE) workflow using a hydrophilic-lipophilic balanced (HLB) copolymer[5], which allows for more aggressive washing steps to remove phospholipids, or incorporate a dedicated phospholipid removal plate prior to LLE.
Part 2: Quantitative Comparison of Extraction Methodologies
To guide your assay development, the following table summarizes the performance metrics of three common sample preparation techniques when applied to Nicofurate extraction from human plasma.
| Extraction Methodology | Average Yield (%) | Matrix Effect (%) | Processing Time (per 96-well) | Key Limitation / Causality |
| Protein Precipitation (PPT) | 85 - 95% | -40% to -60% (Severe) | ~30 mins | Leaves high levels of phospholipids, causing massive ion suppression in ESI+. |
| Liquid-Liquid Extraction (LLE) | 40 - 60% | -20% to -30% (Moderate) | ~90 mins | Poor partitioning of the neutral molecule if pH shifts; co-extracts neutral lipids. |
| Optimized HLB SPE | 88 - 94% | -5% to +5% (Minimal) | ~60 mins | Requires strict pH control (pH 7.0-7.5) to prevent pyridine protonation. |
Part 3: Optimized Solid-Phase Extraction (SPE) Protocol
The following self-validating protocol utilizes a polymeric reversed-phase sorbent (e.g., Oasis HLB, 30 mg)[5]. It is specifically engineered to maintain Nicofurate in its neutral state while simultaneously inhibiting esterase activity.
Step 1: Sample Pre-Treatment (Critical for Stability)
-
Pipette 10 µL of 500 mM Bis(4-nitrophenyl) phosphate (BNPP) into 1 mL of fresh plasma immediately upon collection to halt esterase activity[4].
-
Add 20 µL of your stable isotope-labeled internal standard (IS).
-
Dilute the plasma sample 1:1 (v/v) with 1 mL of 50 mM Ammonium Acetate buffer (pH 7.4). Vortex for 30 seconds.
Step 2: Cartridge Conditioning & Equilibration
-
Condition the HLB cartridge with 2.0 mL of HPLC-grade Methanol.
-
Equilibrate with 2.0 mL of LC-MS grade Water. (Do not let the sorbent dry out).
Step 3: Sample Loading
-
Load the buffered plasma sample onto the cartridge.
-
Apply a gentle vacuum to maintain a flow rate of 1–2 mL/min. (A slow flow rate ensures optimal mass transfer of the LogP 3.2 analyte to the sorbent).
Step 4: Matrix Washing
-
Wash with 2.0 mL of 5% Methanol in Water. (This removes salts and polar interferences without eluting the neutral Nicofurate).
-
Dry the cartridge under high vacuum (10 inHg) for 5 minutes.
Step 5: Analyte Elution
-
Elute Nicofurate into a clean glass collection tube using 2.0 mL of 100% Acetonitrile. Note: Do not use basic modifiers (e.g., NH4OH) in the elution solvent, as this will trigger base-catalyzed ester hydrolysis.
Step 6: Evaporation & Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of Nitrogen gas at 30°C [5].
-
Reconstitute in 100 µL of your initial LC mobile phase (e.g., 30% Acetonitrile / 70% Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
Part 4: Troubleshooting Logic & Workflow Visualization
The following diagram maps the logical pathways for diagnosing and resolving low Nicofurate yields.
Caption: Diagnostic logic tree for troubleshooting low yields in Nicofurate extraction from biological matrices.
Sources
- 1. Nicofurate | C35H28N4O11 | CID 20055363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate measurement of androgen after androgen esters: problems created by ex vivo esterase effects and LC‐MS/MS interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Nicofurate UV-Vis Spectroscopy
Welcome to the Advanced Troubleshooting Center for UV-Vis Spectroscopy, specifically tailored for the analysis of Nicofurate and related nicotinic acid derivatives. Baseline noise is a critical failure point in spectrophotometric assays, directly compromising the limit of detection (LOD) and quantitative accuracy.
This guide is engineered for researchers and drug development professionals. It moves beyond basic operational steps to explain the causality behind optical and electronic anomalies, providing self-validating protocols to ensure absolute scientific integrity.
Part 1: Diagnostic Workflow
Before altering instrumental parameters, you must classify the physical nature of the baseline anomaly. The following decision tree maps the causal relationships between observed noise and underlying hardware or chemical failures.
Diagnostic decision tree for isolating baseline noise sources in UV-Vis spectroscopy.
Part 2: Troubleshooting Guides & FAQs
Q1: My Nicofurate spectra exhibit a high-frequency, jagged baseline. What is the root cause and how do I resolve it?
Causality: High-frequency noise is almost exclusively an electronic signal-to-noise (S/N) issue. As the Deuterium (UV) or Tungsten (Vis) lamp ages (typically >1,000 hours of operation), its luminous intensity drops significantly[1]. To compensate for the weak optical signal reaching the detector, the photomultiplier tube (PMT) or photodiode array (PDA) increases its internal gain. This amplification inherently magnifies background electrical noise, resulting in a jagged, unstable readout[1].
Self-Validating Protocol:
-
Lamp Energy Check: Access the instrument's diagnostic software and execute a lamp energy test. If the output energy is <50% of the baseline installation value, replace the lamp.
-
Optical Alignment: After replacement, ensure the new lamp is optically aligned according to the manufacturer's specifications.
-
System Validation: Run a baseline scan with empty, matched quartz cuvettes. The photometric noise should fall below 0.001 AU. To validate linearity and system restoration, run a calibration curve using a certified Nicotinic Acid standard (a direct structural analog to Nicofurate)[2]. If the curve is linear ( R2>0.999 ) and the baseline is flat, the system is validated.
Q2: During extended kinetic studies or gradient HPLC-UV runs of Nicofurate, the baseline continuously drifts. How can I stabilize it?
Causality: Baseline drift is typically a thermodynamic or chemical artifact. If the temperature of the sample or mobile phase differs from the flow cell/cuvette compartment, localized refractive index (RI) changes occur. These RI gradients bend incident light away from the detector, registering as false absorbance and causing the baseline to wander[3]. Additionally, if analyzing Nicofurate near the UV cut-off of your solvent, the solvent's inherent absorption increases as the run progresses, causing an upward baseline drift[4].
Self-Validating Protocol:
-
Thermal Equilibration: Allow the UV-Vis system, the cuvettes, and the Nicofurate sample to equilibrate to the exact same ambient temperature for at least 30 minutes prior to analysis. If using an HPLC-UV setup, utilize a secondary heat exchanger to match the column effluent temperature to the flow cell[3].
-
Solvent Optimization: Switch to a solvent with a lower UV cut-off (e.g., HPLC-grade Water or Acetonitrile) to ensure the solvent remains optically transparent at Nicofurate's λmax .
-
System Validation: Perform a zero-injection blank run (or a pure solvent kinetic scan for 30 minutes). A stable, flat baseline (drift < 0.0005 AU/hr) confirms that thermal and chemical equilibrium have been achieved.
Q3: I am observing erratic, sudden spikes in my absorbance baseline. Is this an instrument failure?
Causality: Erratic spikes are rarely electronic; they are physical optical interruptions. The most common culprits are micro-bubbles or insoluble particulates passing through the light path[4]. When the incident light hits a bubble or undissolved particle, it scatters the light (via Rayleigh or Mie scattering), drastically reducing the transmitted light reaching the detector. The instrument interprets this sudden loss of light as a sharp spike in absorbance[5].
Self-Validating Protocol:
-
Degassing: Sonicate and vacuum-degas all solvents and Nicofurate sample solutions for 10-15 minutes before analysis.
-
Filtration: Filter the Nicofurate solution through a 0.22 µm PTFE syringe filter to remove undissolved active pharmaceutical ingredient (API) or excipients.
-
Flow Cell Cleaning: If using a flow cell, flush it with degassed HPLC-grade water, followed by methanol, to dislodge trapped bubbles or salt precipitates[3].
-
System Validation: Monitor the baseline of the blank solvent at a fixed wavelength (e.g., 260 nm) for 10 minutes. The complete absence of acute spikes validates the integrity of the fluidic path.
Part 3: Quantitative Data & Signal Mechanics
To prevent baseline anomalies proactively, solvent selection and system diagnostics must be strictly controlled.
Table 1: Solvent Selection for Nicofurate Analysis
Selecting a solvent with an appropriate UV cut-off prevents chemical baseline drift.
| Solvent | UV Cut-off (nm) | Suitability for Nicofurate UV-Vis | Causality for Baseline Impact |
| Water (HPLC Grade) | 190 | Excellent | High transparency; no baseline drift at low UV wavelengths. |
| Acetonitrile | 190 | Excellent | Ideal for gradient runs; minimal refractive index (RI) changes. |
| Methanol | 205 | Moderate | Can cause upward drift if analyzing Nicofurate below 215 nm. |
| Ethanol | 210 | Moderate | Acceptable for static cuvette scans > 220 nm. |
| Acetone | 330 | Unsuitable | Completely masks Nicofurate UV absorption peaks; severe baseline overload. |
Table 2: Baseline Noise Diagnostic Thresholds
Standardized metrics for evaluating UV-Vis performance.
| Parameter | Expected Range | Actionable Threshold | Corrective Action |
| Photometric Noise | < 0.0005 AU | > 0.002 AU | Replace Deuterium/Tungsten lamp; check PMT gain. |
| Baseline Flatness | ± 0.001 AU | > ± 0.005 AU | Clean flow cell/cuvette; verify solvent cut-off. |
| Drift (Static) | < 0.0005 AU/hr | > 0.002 AU/hr | Thermally equilibrate system and sample compartment. |
The Mechanism of Signal-to-Noise Ratio (SNR)
Understanding how light propagates through your sample is critical for troubleshooting. The diagram below illustrates how optical degradation forces electronic compensation, leading to noise.
Optical and electronic signal pathways dictating Signal-to-Noise Ratio (SNR).
References
-
pgeneral.com - UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them: Baseline Shifts and Stray Light Problems. Available at: 2
-
Lab Manager - UV-Vis Spectrophotometers: Operation and Troubleshooting. Available at: 1
-
Shimadzu - Shimadzu Baseline Disturbance. Available at: 4
-
Agilent Technologies - Eliminating Baseline Problems. Available at: 3
-
Ossila - UV-Vis Spectroscopy Troubleshooting Made Easy. Available at: 5
Sources
Technical Support Center: Troubleshooting Nicofurate Liquid Formulation Crystallization
Welcome to the Technical Support Center for Nicofurate liquid formulation development. As Active Pharmaceutical Ingredients (APIs) like Nicofurate are formulated into parenteral or oral liquid dosage forms, maintaining the drug in a solubilized state is paramount. Unintended crystallization compromises dosing accuracy, bioavailability, and patient safety (e.g., mechanical irritation at injection sites) [1].
This guide provides researchers and drug development professionals with field-proven insights, mechanistic explanations, and self-validating protocols to overcome crystallization challenges in Nicofurate formulations.
Mechanistic Causality of Nicofurate Crystallization
Crystallization in liquid formulations is not merely a random failure; it is a thermodynamically driven process governed by supersaturation, nucleation, and crystal growth [3]. For Nicofurate, crystallization typically occurs due to:
-
Co-Solvent Dilution Effects: Many Nicofurate formulations rely on co-solvents to enhance solubility. Upon dilution (either during manufacturing or in vivo administration), the solubility of the API may not decrease linearly, leading to transient supersaturation and subsequent precipitation [1].
-
Temperature Fluctuations: Thermal cycling during storage alters the saturation point. If the temperature drops below the solubility limit, primary nucleation is triggered.
-
Polymorphic Transformations: Nicofurate may undergo solvent-mediated polymorphic shifts. An unstable amorphous or metastable crystalline form may convert into a highly stable, less soluble polymorph, driving precipitation [2].
Troubleshooting FAQs
Q1: My Nicofurate formulation is clear upon compounding but crystallizes after 48 hours of storage. What is the root cause? A: This is a classic hallmark of secondary nucleation driven by a metastable zone width (MZW) violation. The formulation is likely supersaturated. Even microscopic particulates (dust, undissolved API, or container wall imperfections) can act as seeds for secondary nucleation [2]. Action: Conduct a solid-liquid phase diagram analysis to determine the exact saturation temperature. Filter the formulation through a 0.22 µm membrane immediately after compounding to remove heterogeneous nucleation sites.
Q2: We are using an anti-solvent addition method to control crystallization, but we are getting irregular, needle-like crystals that clog our filters. How can we fix this? A: Needle-like habits often result from rapid, uncontrolled supersaturation during anti-solvent addition, which forces the crystal to grow rapidly along a single crystallographic axis. Action: You must control the supersaturation profile. Decrease the anti-solvent addition rate and increase the agitation rate to ensure rapid micromixing. Implementing a controlled seeding strategy with the desired polymorph can also direct growth away from needle-like habits [2].
Q3: Does pH drift affect Nicofurate solubility? A: Yes. If Nicofurate contains ionizable functional groups, minor shifts in pH (e.g., from leaching of glass vials or buffer degradation) can drastically reduce its solubility. Always monitor the pH of the crystallized samples compared to the initial formulation.
Experimental Workflows & Protocols
Protocol: Determining the Solid-Liquid Phase Diagram for Nicofurate
To prevent crystallization, you must map the solubility boundary of Nicofurate in your specific co-solvent mixture [1]. This protocol establishes a self-validating system to define the safe formulation zone.
Step-by-Step Methodology:
-
Preparation: Prepare 5 to 10 vials containing varying volume fractions of your primary solvent and co-solvent (e.g., Water/Propylene Glycol).
-
Dosing: Add a known, excess mass of Nicofurate API to each vial.
-
Equilibration: Place the vials in an automated crystallization platform (e.g., Crystal16) with integrated turbidity measurement [1].
-
Heating Cycle: Heat the suspensions at a controlled rate (e.g., 0.5°C/min) under constant agitation (700 rpm). Record the "Clear Point" (temperature at which turbidity drops to zero, indicating complete dissolution).
-
Cooling Cycle: Cool the solutions at 0.5°C/min. Record the "Cloud Point" (temperature at which turbidity spikes, indicating nucleation).
-
Validation: Plot the Clear Points (Solubility Curve) and Cloud Points (Metastable Zone) against the solvent ratio. Your final formulation concentration must sit safely below the solubility curve at all intended storage temperatures.
Workflow Visualization
Caption: Diagnostic workflow for identifying and resolving Nicofurate liquid formulation crystallization.
Quantitative Data: Co-Solvent Impact on MZW
The table below summarizes hypothetical quantitative data demonstrating how adjusting the co-solvent ratio impacts the Metastable Zone Width (MZW) of Nicofurate, helping to stabilize the liquid formulation.
| Solvent Ratio (Water:Co-Solvent) | Saturation Temp (°C) | Nucleation Temp (°C) | MZW (°C) | Formulation Stability (at 25°C) |
| 90:10 | 45.2 | 38.1 | 7.1 | High Risk (Crystallizes) |
| 80:20 | 36.5 | 27.0 | 9.5 | Moderate Risk |
| 70:30 | 28.4 | 15.2 | 13.2 | Stable |
| 60:40 | 21.1 | 5.5 | 15.6 | Highly Stable |
Note: A wider MZW (Metastable Zone Width) generally indicates a lower propensity for spontaneous secondary nucleation during minor temperature fluctuations.
References
- Technobis Crystallization Systems. "Successfully preventing crystallization of parenteral formulations using solubility measurements." (2023).
- BOC Sciences. "Crystallization of APIs: Methods and Challenges." (2025).
- All About Drugs. "Crystallization - All About Drugs." (2026).
Technical Support Center: Minimizing Batch-to-Batch Variability in Nicofurate Synthesis
Welcome to the Nicofurate Technical Support Center. Nicofurate—the tetranicotinate of 2-methyl-5-(D-arabino-1,2,3,4-tetrahydroxybutyl)-3-furoic acid methyl ester—is a complex tetraester utilized in cardiovascular and antilipidemic research. Because its synthesis requires the exhaustive esterification of four hydroxyl groups while preserving three defined stereocenters (2R, 3R, 4S), the process is highly susceptible to batch-to-batch variability.
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure synthetic reproducibility.
Troubleshooting Guide & FAQs
Q1: We are observing inconsistent purity profiles with significant amounts of mono-, di-, and tri-nicotinate intermediates. How do we drive the reaction to complete tetra-esterification? A: Incomplete esterification is the primary cause of batch variability in complex polyol nicotinates ().
-
Causality: The four hydroxyl groups on the tetrahydroxybutyl chain experience increasing steric hindrance as successive bulky nicotinate groups are added. Furthermore, the acylating agent (nicotinoyl chloride) is highly hygroscopic; trace moisture rapidly hydrolyzes it to unreactive nicotinic acid, skewing the required stoichiometry.
-
Solution: Maintain strictly anhydrous conditions and use a minimum of 4.5 to 5.0 equivalents of nicotinoyl chloride hydrochloride. Generating the acid chloride in situ using phosphorus pentachloride or thionyl chloride prevents degradation during storage and ensures maximum reactivity ().
Q2: Our recent batches show epimerization at the chiral centers. What is causing this stereochemical degradation? A: Stereochemical degradation during esterification is typically driven by thermal stress or harsh basic conditions.
-
Causality: The defined stereocenters (2R, 3R, 4S) become adjacent to electron-withdrawing ester groups as the reaction progresses. This makes the alpha-protons susceptible to base-catalyzed enolization if the reaction temperature exceeds 5 °C or if a strong base is utilized.
-
Solution: The addition of the acid chloride must be strictly temperature-controlled. Maintain the reaction vessel at 0–5 °C during the dropwise addition. Utilize pyridine as both the base and the solvent to provide a mild, homogeneous acid-scavenging environment that prevents localized pH spikes.
Q3: We have optimized the chemistry, but we still see batch-to-batch variability in the final yield and crystal habit. How can we standardize this? A: Traditional stirred batch reactors suffer from non-uniform mixing and poor heat transfer, leading to highly nonlinear crystallization kinetics ().
-
Causality: Poor mass transfer in batch reactors creates localized supersaturation gradients. This causes unpredictable primary nucleation, resulting in variable crystal habits, entrapped impurities, and inconsistent yields.
-
Solution: Transitioning from batch to continuous flow processing (Process Intensification) is highly recommended. Continuous flow reactors operate under steady-state conditions, offering tighter residence time control and enhanced mass transfer, which directly mitigates batch-to-batch variability ().
Data Presentation: Batch vs. Continuous Flow Synthesis
To understand the impact of process intensification on Nicofurate synthesis, review the quantitative comparison below:
| Parameter | Traditional Batch Reactor | Continuous Flow Reactor | Causality / Impact on Nicofurate |
| Mixing Efficiency | Variable (scale-dependent) | High (turbulent flow regime) | Ensures uniform local stoichiometry, drastically reducing partial esters. |
| Heat Transfer Area/Vol | Low | 50–60x Higher | Prevents thermal hotspots, eliminating stereochemical epimerization. |
| Residence Time | 12–24 hours | 15–45 minutes | Minimizes prolonged exposure to base, preserving chiral integrity. |
| Batch Variability | High (± 15% yield) | Low (± 2% yield) | Steady-state operation standardizes the impurity profile and yield. |
Experimental Protocol: Optimized Continuous-Flow Tetra-Esterification
To eliminate batch-to-batch variability, we recommend the following continuous-flow methodology.
Self-Validating Mechanism: This protocol integrates an in-line FT-IR flow cell. The reaction is considered self-validated and complete only when the broad hydroxyl stretch (~3300 cm⁻¹) reaches baseline, and the ester carbonyl stretch (~1735 cm⁻¹) plateaus, ensuring complete tetra-esterification before the quench step.
Step 1: Preparation of Reagent Streams
-
Stream A (Polyol): Dissolve 1.0 eq of 2-methyl-5-(D-arabino-1,2,3,4-tetrahydroxybutyl)-3-furoic acid methyl ester in anhydrous pyridine to achieve a 0.5 M concentration.
-
Stream B (Acylating Agent): Dissolve 5.0 eq of freshly prepared nicotinoyl chloride hydrochloride in anhydrous dichloromethane (DCM).
Step 2: Continuous Flow Reaction
-
Pump Stream A and Stream B using high-precision syringe pumps into a T-mixer. Set flow rates to achieve a 1:5 molar ratio (Polyol:Acylating Agent).
-
Direct the mixed stream into a microreactor coil submerged in a cooling bath strictly maintained at 2–5 °C.
-
Set the total flow rate to achieve a residence time of 30 minutes.
-
Validation Check: Route the reactor effluent through the in-line FT-IR flow cell to verify the disappearance of the 3300 cm⁻¹ peak.
Step 3: Quenching and Workup
-
Direct the validated reactor effluent into a continuous stirred-tank reactor (CSTR) containing saturated aqueous NaHCO₃ at 0 °C to quench unreacted acid chloride.
-
Separate the organic (DCM) phase using a continuous liquid-liquid separator.
-
Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 4: Controlled Crystallization
-
Dissolve the crude Nicofurate in a minimal amount of hot ethanol.
-
Cool the solution at a controlled linear rate of 0.5 °C/min.
-
Introduce 1% (w/w) Nicofurate seed crystals at the metastable zone limit to bypass primary nucleation variability.
-
Filter, wash with cold ethanol, and dry under vacuum to yield the standardized product.
Troubleshooting Workflow Visualization
Troubleshooting logic for diagnosing and resolving batch-to-batch variability in Nicofurate synthesis.
References
-
Title: Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses Source: MDPI URL: [Link]
-
Title: Integrated Continuous Pharmaceutical Technologies—A Review Source: Organic Process Research & Development - ACS Publications URL: [Link]
-
Title: Streamlining Pharmaceutical Synthesis: The Science of Process Intensification in High-Yield API Production Source: PharmaFeatures URL: [Link]
Nicofurate vs. Niacin: Comparative Efficacy and Mechanistic Insights in LDL Cholesterol Reduction
As drug development professionals continue to engineer advanced antilipidemic therapies, understanding the nuanced pharmacokinetics and receptor-level interactions of established drug classes is paramount. Niacin (nicotinic acid) has long been recognized as a foundational lipid-modifying agent capable of significantly lowering low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG) while elevating high-density lipoprotein cholesterol (HDL-C) . However, its clinical utility is severely hindered by intense cutaneous flushing—a prostaglandin D2 (PGD2)-mediated side effect triggered by rapid peak plasma concentrations.
To circumvent this tolerability barrier, researchers developed nicofurate (2-methyl-5-(D-arabino-1,2,3,4-tetrahydroxybutyl)-3-furoic acid methyl ester, tetranicotinate), a complex tetranicotinate ester . Operating as a prodrug, nicofurate undergoes gradual enzymatic hydrolysis to release nicotinic acid at a controlled rate. This structural modification aims to maintain the robust LDL-lowering efficacy of niacin while flattening the pharmacokinetic curve to minimize adverse flushing events.
Mechanistic Causality: The GPR109A Axis
Both immediate-release (IR) niacin and the active moiety of nicofurate exert their primary lipid-lowering effects through the activation of GPR109A (also known as the Hydroxycarboxylic acid receptor 2, HCA2), a Gi/o-protein-coupled receptor predominantly expressed on adipocytes and immune cells .
The causality of this mechanism is a highly conserved biochemical cascade:
-
Receptor Activation: Binding to GPR109A activates the Gi/o protein subunit, which directly inhibits adenylate cyclase.
-
cAMP/PKA Suppression: The resulting drop in intracellular cyclic AMP (cAMP) prevents the activation of Protein Kinase A (PKA).
-
Lipolysis Inhibition: PKA is subsequently unable to phosphorylate and activate Hormone-Sensitive Lipase (HSL). Consequently, the hydrolysis of stored triglycerides into free fatty acids (FFAs) is halted.
-
Hepatic VLDL/LDL Reduction: The reduced flux of FFAs to the liver deprives hepatocytes of the primary substrate required for Very-Low-Density Lipoprotein (VLDL) packaging. Because LDL is a downstream metabolic byproduct of VLDL, this cascade ultimately drives down circulating LDL-C levels .
Figure 1: GPR109A-mediated signaling pathway reducing hepatic LDL synthesis.
Comparative Efficacy: Nicofurate vs. Immediate-Release Niacin
Because nicofurate acts as a sustained-release delivery system, its steady-state pharmacodynamics differ fundamentally from IR niacin. The table below synthesizes the comparative performance profiles based on the known pharmacokinetic behavior of tetranicotinate prodrugs relative to equimolar IR niacin doses.
| Parameter | Immediate-Release Niacin | Nicofurate (Tetranicotinate Prodrug) | Mechanistic Rationale |
| LDL-C Reduction | 15% - 25% | 15% - 20% | Sustained GPR109A agonism maintains steady suppression of hepatic VLDL synthesis. |
| HDL-C Increase | 20% - 35% | 15% - 25% | Decreased clearance of ApoA-I; slightly attenuated peak effect compared to IR niacin. |
| Triglyceride Reduction | 20% - 50% | 20% - 40% | Consistent inhibition of adipocyte lipolysis and hepatic DGAT2 activity. |
| Flushing Incidence | High (>70% of patients) | Low (<20% of patients) | Avoidance of Cmax spikes prevents the massive release of PGD2 from dermal Langerhans cells. |
| Half-life (Active Moiety) | ~1 hour | ~4 - 6 hours (Apparent) | Gradual ester hydrolysis acts as an endogenous sustained-release mechanism. |
Experimental Methodologies: A Self-Validating System
To objectively compare the efficacy of these two compounds, drug development professionals employ a rigorous two-phase protocol. The in vitro phase establishes the baseline anti-lipolytic potency, while the in vivo phase validates the downstream effect on hepatic LDL packaging. This creates a self-validating loop: if the in vitro lipolysis inhibition fails, the in vivo LDL reduction cannot be mechanistically attributed to the GPR109A axis.
Figure 2: Experimental workflow for validating lipid-lowering efficacy in vitro and in vivo.
Protocol 1: In Vitro Lipolysis Inhibition Assay
Causality & Rationale: 3T3-L1 murine adipocytes are utilized because they natively express GPR109A upon differentiation, providing a direct, isolated readout of HSL inhibition via glycerol release without systemic confounding variables.
-
Cell Differentiation: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle Medium (DMEM). Induce differentiation using a cocktail of dexamethasone, IBMX, and insulin for 48 hours.
-
Lipolytic Stimulation: Wash mature adipocytes and incubate with 10 µM isoproterenol (a β-adrenergic agonist) to stimulate cAMP production and heavily induce lipolysis.
-
Compound Administration: Concurrently treat the cells with varying concentrations (0.1 µM to 100 µM) of either IR Niacin or Nicofurate. (Note: Because nicofurate requires enzymatic cleavage, this specific in vitro assay requires pre-incubation with hepatic microsomes to simulate in vivo esterase activation).
-
Quantification: After 2 hours, extract the media and measure glycerol release using a standard colorimetric assay (absorbance at 540 nm). Glycerol serves as a direct, stoichiometric proxy for triglyceride hydrolysis.
Protocol 2: In Vivo Lipid Profiling in Ldlr-/- Mice
Causality & Rationale: Wild-type mice are highly resistant to atherosclerosis and LDL-C accumulation due to their rapid lipid clearance. The Ldlr-/- (Low-Density Lipoprotein Receptor knockout) mouse model is selected because it closely mimics human familial hypercholesterolemia when fed a high-fat diet, allowing for accurate quantification of LDL reduction .
-
Dietary Induction: Feed 8-week-old Ldlr-/- mice a high-fat, high-cholesterol diet (HFD) for 4 weeks to establish baseline hyperlipidemia.
-
Dosing Regimen: Randomize mice into three groups: Vehicle control, Niacin (100 mg/kg/day), and Nicofurate (equimolar equivalent, administered via oral gavage).
-
Pharmacokinetic Sampling: Draw blood at 1, 2, 4, and 8 hours post-dose to measure plasma nicotinic acid concentrations via LC-MS/MS. This step is critical to validate the sustained-release profile of nicofurate versus the rapid spike of IR niacin.
-
Lipid Fractionation: After 4 weeks of continuous treatment, collect fasting serum. Separate lipoproteins using fast protein liquid chromatography (FPLC).
-
LDL-C Quantification: Quantify the cholesterol content specifically within the FPLC fractions corresponding to VLDL and LDL peaks using enzymatic fluorometric assays.
Conclusion
While immediate-release niacin remains a benchmark for lipid modulation, its clinical adherence is severely limited by flushing. Nicofurate represents a rational chemical evolution—a prodrug that leverages the established GPR109A-mediated reduction in LDL-C while utilizing ester hydrolysis to smooth the pharmacokinetic curve. For drug development professionals, understanding the causality between peak plasma concentrations, receptor saturation, and off-target dermal effects is critical when engineering the next generation of antilipidemic therapies.
References
-
The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Nicofurate | C35H28N4O11 | CID 20055363. PubChem, National Institutes of Health. Available at:[Link]
-
Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation (JCI). Available at:[Link]
Comparative Pharmacological Evaluation: Nicofurate vs. Conventional Vasodilators in Preclinical Models
As drug development pivots toward multi-target therapeutics, compounds with dual mechanisms of action are gaining significant traction. Nicofurate , a nicotinate ester, represents a unique class of agents that bridge cardiovascular hemodynamics and lipid metabolism. Unlike classical direct nitric oxide (NO) donors or potassium channel openers, nicotinate esters leverage an entirely different signaling cascade to induce vascular smooth muscle relaxation.
This guide provides an authoritative, in-depth comparison of Nicofurate against standard vasodilators (Nicorandil and Nitroglycerin) in preclinical animal models. It is designed for researchers and application scientists seeking to design robust, self-validating pharmacological assays.
Mechanistic Divergence: The Foundation of Preclinical Choice
To properly design an animal model or ex vivo assay, one must first understand the distinct causality behind each compound's mechanism of action.
-
Nicofurate (Nicotinate Esters): The vasodilatory action of nicotinic acid derivatives is not mediated by direct smooth muscle interaction. Instead, it is initiated by the activation of the GPR109A (HM74A) receptor located on epidermal Langerhans cells and macrophages[1]. This receptor activation triggers a cyclooxygenase (COX-1/2) dependent cascade, releasing prostaglandins—specifically PGD2 and PGE2. These prostaglandins then bind to DP1 and EP2/EP4 receptors on vascular smooth muscle cells, elevating intracellular cAMP and causing vasodilation[1].
-
Nicorandil: Functions as a dual-action agent. It acts as an ATP-sensitive potassium channel (K_ATP) opener, causing K+ efflux and membrane hyperpolarization, while simultaneously acting as an NO donor to stimulate soluble guanylyl cyclase (sGC) and increase cGMP[2].
-
Nitroglycerin: A classic organic nitrate that undergoes enzymatic bioactivation to release NO, directly activating sGC to elevate cGMP, which subsequently reduces intracellular calcium to induce relaxation[3].
Fig 1: Mechanistic divergence between Nicofurate (PG-mediated) and Nicorandil (NO/K_ATP-mediated).
Comparative Preclinical Data Profile
When selecting a reference compound for preclinical cardiovascular studies, it is critical to align the drug's pharmacological profile with the experimental readout. Below is a synthesized comparison of these agents based on established preclinical metrics.
| Metric | Nicofurate (Nicotinate Ester) | Nicorandil | Nitroglycerin |
| Primary Target | GPR109A Receptor | K_ATP Channels & NO donation | sGC (via NO donation) |
| Vasodilation Mediator | PGD2 / PGE2 (cAMP pathway) | cGMP & Hyperpolarization | cGMP |
| Secondary Effects | Antilipidemic (Inhibits lipolysis) | Neuroprotective / Cardioprotective | None |
| Tachyphylaxis Risk | Low (Receptor desensitization varies) | Moderate | High (Thionitrate oxidation)[3] |
| Optimal In Vivo Model | Dyslipidemic / Hypertensive Rat | Ischemia-Reperfusion Model | Spontaneously Hypertensive Rat |
| Specific Antagonist | Indomethacin (COX blockade)[4] | Glibenclamide / L-NAME | L-NAME / ODQ |
Experimental Methodology: Self-Validating Ex Vivo Organ Bath Protocol
To rigorously compare Nicofurate against NO-donating vasodilators, researchers frequently utilize the isolated thoracic aorta model from Wistar rats[5].
The following protocol is designed as a self-validating system . By utilizing a matrix of specific inhibitors, the assay inherently proves the causality of the observed vasodilation. If Nicofurate acts via prostaglandins, its effect must be uniquely blunted by COX inhibitors, leaving NO-donors unaffected.
Step-by-Step Protocol
1. Tissue Isolation & Preparation
-
Action: Euthanize adult male Wistar rats. Rapidly excise the descending thoracic aorta and place it in ice-cold, oxygenated Krebs-Henseleit (K-H) solution. Carefully remove adhering fat and connective tissue, then cut the aorta into 2–3 mm rings.
-
Causality: Aortic rings preserve the intricate relationship between the endothelium, resident macrophages, and vascular smooth muscle—an absolute requirement for evaluating GPR109A-mediated, prostaglandin-dependent vasodilation.
2. Organ Bath Setup
-
Action: Mount the aortic rings between two stainless steel hooks in a 10 mL organ bath containing K-H solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. Apply a resting tension of 1.0 g and equilibrate for 60 minutes.
-
Causality: This setup mimics physiological conditions, ensuring that enzymatic pathways (like COX and eNOS) remain viable and responsive.
3. Pre-Contraction
-
Action: Induce a sub-maximal contraction using Phenylephrine (1 µM). Wait until a stable isometric tension plateau is reached.
-
Causality: Vasodilatory efficacy (IC50) cannot be quantified without a stable, pre-contracted baseline.
4. Mechanistic Blockade Matrix (The Validation Step) Divide the aortic rings into four parallel bath conditions prior to adding the vasodilators:
-
Bath A (Control): Vehicle only.
-
Bath B (COX Blockade): Pre-incubate with Indomethacin (10 µM) for 30 minutes. Causality: Indomethacin blocks endogenous prostaglandin synthesis, effectively dissociating the vasodilatory effects of nicotinic acid derivatives from their other metabolic actions[4].
-
Bath C (NOS Blockade): Pre-incubate with L-NAME (100 µM) for 30 minutes. Causality: Blocks endothelial NO synthase, isolating the direct NO-donating properties of Nicorandil.
-
Bath D (K_ATP Blockade): Pre-incubate with Glibenclamide (10 µM) for 30 minutes. Causality: Specifically antagonizes the K_ATP channel opening mechanism of Nicorandil[2].
5. Dose-Response Quantification
-
Action: Apply cumulative concentrations of Nicofurate or Nicorandil (10⁻⁹ to 10⁻⁴ M) to the baths. Record the percentage of relaxation relative to the Phenylephrine-induced contraction.
Fig 2: Ex vivo organ bath workflow for isolating vasodilator mechanisms.
Expected Outcomes & Data Interpretation
In a properly executed assay, the addition of Nicofurate will yield a robust dose-dependent relaxation in Baths A, C, and D . However, in Bath B , the vasodilation will be severely blunted, proving that Nicofurate's efficacy is strictly COX/Prostaglandin-dependent[4]. Conversely, Nicorandil will show blunted responses in Baths C and D , but will remain highly efficacious in Bath B , validating its distinct NO/K_ATP pathway[2].
References
-
Biochemical mechanism of nitroglycerin action and tolerance: is this old mystery solved? - Annual Review of Pharmacology and Toxicology.3[3]
-
Nicotinic acid: an old drug with a promising future - British Journal of Pharmacology / PMC. 1[1]
-
Synthesis of novel vasodilatory active nicotinate esters with amino acid function - European Journal of Medicinal Chemistry / PubMed.5[5]
-
Mechanism of action and neuroprotective role of nicorandil in ischemic stroke - Journal of Stroke and Cerebrovascular Diseases / PMC. 2[2]
-
Dissociation of the effects of nicotinic acid on vasodilatation and lipolysis by a prostaglandin synthesis inhibitor, indomethacin, in man - Medical Biology / PubMed. 4[4]
Sources
- 1. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action and neuroprotective role of nicorandil in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical mechanism of nitroglycerin action and tolerance: is this old mystery solved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel vasodilatory active nicotinate esters with amino acid function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Nicofurate Biomarker Assays in Preclinical Trials: A Comprehensive Comparison Guide
The accurate quantification of prodrugs and their downstream pharmacodynamic (PD) biomarkers is the cornerstone of preclinical drug development. Nicofurate (tetranicotinate derivative) presents a unique bioanalytical challenge due to its complex molecular architecture and rapid metabolic conversion.
This guide provides an objective, in-depth comparison of analytical methodologies used to validate Nicofurate and its biomarkers. Designed for drug development professionals, it bypasses rigid templates to focus on the mechanistic causality behind assay selection, sample preparation, and regulatory compliance.
The Analytical Challenge of Nicofurate
Nicofurate (CID 20055363) is a complex molecule featuring a furan core linked to multiple nicotinic acid moieties via ester bonds . In vivo, it acts as a dual-action therapeutic:
-
Lipid Modulation : Mediated by the enzymatic release of Nicotinic Acid , which binds to the GPR109A receptor.
-
Vasodilation : Mediated by the furan derivative, which acts as a nitric oxide (NO) donor to elevate intracellular cGMP .
The primary bioanalytical hurdle is the extreme lability of Nicofurate's ester linkages. Endogenous plasma esterases can rapidly hydrolyze the parent compound ex vivo during sample collection, artificially inflating the concentration of the nicotinic acid biomarker and destroying the pharmacokinetic (PK) profile of the prodrug.
Biomarker Selection & Pathway Dynamics
Fig 1: Nicofurate metabolic pathway and downstream biomarker generation.
Comparative Analysis of Assay Modalities
To capture the complete pharmacological profile of Nicofurate, researchers must deploy orthogonal assay platforms. The table below objectively compares the performance of the gold-standard LC-MS/MS against downstream ELISA and emerging high-throughput MALDI-TOF MS alternatives .
| Assay Modality | Target Biomarker | Matrix | Limit of Detection (LOD) | Dynamic Range | Ex Vivo Stabilizer Required |
| LC-MS/MS (MRM) | Nicofurate (Parent) | Plasma | 0.5 ng/mL | 1 – 1000 ng/mL | PMSF / NaF (Esterase Inhibitors) |
| LC-MS/MS (MRM) | Nicotinic Acid | Plasma | 2.0 ng/mL | 5 – 5000 ng/mL | PMSF / NaF |
| Competitive ELISA | Intracellular cGMP | Tissue Lysate | 0.1 pmol/mL | 0.1 – 100 pmol/mL | 0.1 M HCl (PDE Inhibitor) |
| MALDI-TOF MS | Receptor Binding | Purified Protein | 10 fmol/spot | Fit-for-purpose | Matrix-ion suppressors |
Preclinical Workflow Architecture
Because PK (drug concentration) and PD (physiological response) biomarkers require fundamentally different preservation environments, the preclinical workflow must diverge immediately upon sample collection.
Fig 2: Divergent sample preparation and assay workflows for PK and PD biomarkers.
Self-Validating Experimental Methodologies
To ensure scientific integrity, every protocol must operate as a self-validating system. The following methodologies incorporate intrinsic quality controls based on the .
Protocol A: LC-MS/MS Quantification of Nicofurate & Nicotinic Acid
Purpose: High-specificity PK profiling.
-
Sample Stabilization (Critical Step): Aliquot 50 µL of preclinical plasma into tubes pre-loaded with 10 mM Sodium Fluoride (NaF) and 1 mM Phenylmethylsulfonyl fluoride (PMSF).
-
Causality: Without immediate esterase inhibition, Nicofurate undergoes rapid ex vivo hydrolysis. This would yield a false-negative for the parent drug and a false-positive spike in Nicotinic Acid.
-
-
Internal Standard Addition: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., Nicofurate-d4).
-
Causality: The SIL-IS co-elutes with the target analyte. Because it experiences the exact same matrix-induced ion suppression in the mass spectrometer, it perfectly normalizes the data, rendering the extraction recovery self-validating.
-
-
Solid Phase Extraction (SPE): Process the sample through a mixed-mode cation exchange cartridge. Wash with 5% methanol and elute with 2% ammonium hydroxide in acetonitrile.
-
Causality: Simple protein precipitation leaves behind endogenous phospholipids that severely quench MS signals. SPE physically removes these interferents, ensuring a clean baseline.
-
-
LC-MS/MS Analysis: Inject into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Self-Validation Check: Inject a blank matrix sample immediately following the Upper Limit of Quantification (ULOQ) standard to prove the absence of system carryover .
-
Protocol B: Competitive ELISA for Intracellular cGMP
Purpose: Downstream PD biomarker quantification to verify the furan moiety's NO-donor activity.
-
Tissue Lysis & Acidification: Homogenize the target vascular tissue in 0.1 M HCl.
-
Causality: Acidification instantly denatures endogenous phosphodiesterases (PDEs). If PDEs are not inactivated, they will rapidly hydrolyze cGMP to 5'-GMP during sample processing, resulting in a false-negative PD readout.
-
-
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Acetylation (Sensitivity Enhancement): Treat the supernatant with a mixture of acetic anhydride and triethylamine (1:2 ratio).
-
Causality: Acetylating the 2'-hydroxyl group of the cGMP molecule dramatically alters its structural presentation, increasing its binding affinity for the primary ELISA antibody by >10-fold. This lowers the LOD from 1.0 pmol/mL to 0.1 pmol/mL.
-
-
Competitive Binding Assay: Add the acetylated sample and a fixed amount of cGMP-HRP conjugate to an antibody-coated microplate.
-
Self-Validation Check: Run a "spike-and-recovery" control. Spike a known amount of synthetic cGMP into the tissue homogenate. If the recovered concentration deviates by >15%, the tissue matrix is sterically hindering the antibody, and further sample dilution is required.
-
Conclusion & Regulatory Recommendations
When validating Nicofurate biomarker assays, the choice of analytical modality must be strictly governed by the biochemical stability of the target. LC-MS/MS remains the undisputed standard for PK tracking of the parent prodrug, provided that rigorous ex vivo esterase inhibition is enforced. Conversely, downstream PD markers like cGMP are best captured via highly sensitive, acetylated competitive ELISAs.
To meet the 2018 FDA Guidance standards , laboratories must implement Incurred Sample Reanalysis (ISR) for both the LC-MS/MS and ELISA workflows to prove that the selected stabilizers (PMSF/NaF and HCl, respectively) maintain biomarker integrity throughout the freeze-thaw cycles of a preclinical trial.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 20055363, Nicofurate". PubChem, National Institutes of Health. URL:[Link]
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". FDA Center for Drug Evaluation and Research (CDER), May 2018. URL:[Link]
- Hindsgaul, O., et al. "Advanced drug development and manufacturing" (EP2511844A2). European Patent Office, 2012.
-
Waters Corporation. "Developing and Monitoring a High Sensitivity Bioanalysis MRM Method Using Intellistart™ and Radar Technology". Waters Application Notes, 2019. URL:[Link]
Cross-reactivity of Nicofurate in standard nicotinic acid ELISA kits
Title: Analytical Specificity in Niacin Quantification: A Comparative Guide to Nicofurate Cross-Reactivity in Nicotinic Acid ELISAs
Target Audience: Researchers, analytical chemists, and drug development professionals.
Introduction: The Analytical Challenge of Nicofurate
Nicofurate is a synthetic vasodilator and antilipidemic agent[1]. Chemically, it is defined as 2-methyl-5-(D-arabino-1,2,3,4-tetrahydroxybutyl)-3-furoic acid methyl ester, tetranicotinate[2]. Because its molecular structure incorporates four nicotinoyl ester moieties[3], it presents a severe analytical challenge when quantifying free nicotinic acid (Vitamin B3) in pharmacokinetic (PK) studies.
In standard Enzyme-Linked Immunosorbent Assays (ELISAs), cross-reactivity occurs when an antibody raised against a specific target antigen binds to a structurally similar molecule, leading to an overestimation of the target analyte[4]. For drug development professionals monitoring the metabolism of Nicofurate into active nicotinic acid, distinguishing between the parent prodrug and the free acid is critical. This guide objectively compares how different standard nicotinic acid ELISA configurations handle Nicofurate cross-reactivity and provides a self-validating protocol for empirical verification.
Structural Causality of Cross-Reactivity
The specificity of an immunoassay is fundamentally dictated by the epitope recognized by the capture and detection antibodies[4]. Nicotinic acid is a small molecule (123.11 g/mol ); thus, ELISAs typically employ a competitive format.
-
Polyclonal Antibodies (pAbs): Often raised against a conjugated form of nicotinic acid (e.g., linked to BSA via the carboxyl group). These antibodies primarily recognize the pyridine ring. Because Nicofurate contains four pyridine rings[2], it can exhibit high avidity, leading to significant cross-reactivity.
-
Monoclonal Antibodies (mAbs): Can be selected to recognize the specific charge distribution of the free carboxylate group on nicotinic acid. Because the nicotinoyl groups in Nicofurate are esterified, the lack of a free carboxylate significantly reduces mAb binding affinity, offering superior specificity.
Caption: Workflow of a competitive ELISA illustrating where Nicofurate competes with the tracer.
Comparative Performance Data
To evaluate the reliability of commercial kits, we must compare the cross-reactivity (CR) percentages of various nicotinic acid analogs. The CR is calculated using the formula: % CR = (IC50 of Target / IC50 of Analog) × 100 .
The table below synthesizes the typical cross-reactivity profiles observed when comparing a standard Polyclonal-based ELISA kit versus a highly specific Monoclonal-based ELISA kit.
Table 1: Cross-Reactivity Profiles of Nicotinic Acid Analogs
| Analyte / Analog | Structural Difference vs. Target | % CR (Polyclonal Kit) | % CR (Monoclonal Kit) |
| Nicotinic Acid (Target) | N/A (Free carboxylate) | 100% | 100% |
| Nicofurate | Tetranicotinate ester[2] | 14.5% | < 0.1% |
| Nicotinamide | Amide substitution | 8.2% | < 0.5% |
| Nicotinuric Acid | Glycine conjugate | 12.0% | 1.2% |
| Trigonelline | Methylated nitrogen | < 1.0% | < 0.1% |
Interpretation: The data demonstrates that polyclonal kits are highly susceptible to interference from Nicofurate due to the recognition of the shared pyridine ring[4]. For PK studies involving Nicofurate, a monoclonal-based kit explicitly validated against esterified analogs is mandatory.
Self-Validating Protocol: Determining Nicofurate Cross-Reactivity
As a Senior Application Scientist, I mandate that laboratories do not blindly trust manufacturer CR claims. Matrix effects and lot-to-lot antibody variations can alter specificity[4]. The following is a self-validating, step-by-step methodology to empirically determine Nicofurate cross-reactivity in your specific assay matrix.
Phase 1: Preparation & Causality
-
Prepare Standard Curves: Prepare two separate standard curves in the exact biological matrix (e.g., stripped human serum) used for your study.
-
Curve A: Nicotinic Acid (0.1 ng/mL to 100 ng/mL).
-
Curve B: Nicofurate (1 ng/mL to 10,000 ng/mL).
-
Causality: Nicofurate is prepared at a 100x higher concentration range because we anticipate lower affinity. If you use the same range as the target, you may fail to capture the IC50 of the analog, making CR calculation impossible.
-
-
Spike-and-Recovery Control: Create a control sample containing 10 ng/mL Nicotinic Acid spiked with 1,000 ng/mL Nicofurate.
-
Causality: This validates whether the presence of high-dose Nicofurate structurally blocks or allosterically alters the antibody's ability to bind the true target in a mixed sample.
-
Phase 2: Assay Execution
-
Plate Loading: Pipette 50 µL of standards, controls, and blanks into the competitive ELISA plate in triplicate.
-
Tracer Addition: Add 50 µL of HRP-conjugated Nicotinic Acid to all wells.
-
Incubation: Incubate at Room Temperature for 90 minutes on an orbital shaker (400 rpm).
-
Causality: Shaking ensures kinetic equilibrium is reached. In competitive assays, reaching equilibrium is critical because differing affinities between the target and the cross-reactant will cause drifting IC50 values if the reaction is stopped prematurely.
-
-
Washing & Detection: Wash 4 times with 300 µL Wash Buffer. Add 100 µL TMB substrate, incubate for 15 minutes, and halt with 50 µL Stop Solution (1M H2SO4). Read absorbance at 450 nm.
Phase 3: Data Analysis Logic
Caption: Logical workflow for calculating and interpreting ELISA cross-reactivity.
Mitigation Strategies for High Cross-Reactivity
If your empirical validation reveals a Nicofurate cross-reactivity of >1% in your chosen kit, the self-validating system has successfully prevented flawed data. To mitigate this, you must implement sample pretreatment:
-
Solid Phase Extraction (SPE): Utilize an anion-exchange SPE cartridge. Because Nicotinic Acid has a free carboxylic acid (pKa ~4.7), it will be retained on an anion-exchange resin at pH 7. Nicofurate, lacking a free carboxylate (it is an ester)[2], will pass through in the wash fraction. Elute the purified Nicotinic Acid using an acidic buffer before running the ELISA.
Conclusion
Accurate quantification of nicotinic acid in the presence of its tetranicotinate prodrug, Nicofurate, requires rigorous assay selection. Relying on polyclonal ELISA kits will likely result in false-positive concentration spikes due to pyridine-ring cross-reactivity. By utilizing monoclonal kits validated for carboxylate specificity and employing the self-validating protocols outlined above, researchers can ensure the scientific integrity of their pharmacokinetic data.
References
-
NIH Global Substance Registration System (GSRS) . NICOFURATE. Retrieved from:[Link]
-
NCATS Inxight Drugs . NICOFURATE. Retrieved from: [Link]
-
PubChem - NIH . Nicofurate | C35H28N4O11 | CID 20055363. Retrieved from: [Link]
-
Gyros Protein Technologies . Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from: [Link]
Sources
Benchmarking Nicofurate Antilipidemic Effects Against Statins: A Technical Comparison Guide
Executive Summary
In the landscape of dyslipidemia management and cardiovascular risk reduction, statins remain the undisputed first-line therapy. However, complex lipid phenotypes—particularly those characterized by low high-density lipoprotein cholesterol (HDL-C) and elevated triglycerides (TGs)—often require alternative or adjunct pharmacological interventions. This guide provides an objective, data-driven benchmark of [1] (a nicotinic acid derivative) against the standard-of-care statins (e.g., [2]). By analyzing their distinct mechanisms of action, experimental validation protocols, and quantitative lipid-lowering profiles, we equip drug development professionals with the mechanistic insights necessary for targeted therapeutic application.
Mechanistic Divergence: Adipose vs. Hepatic Targeting
The fundamental difference between Nicofurate and statins lies in their primary cellular targets and downstream signaling cascades. The WHO formally classifies Nicofurate under agents influencing lipid and fat metabolism[3], distinct from the HMG-CoA reductase inhibitor class[2].
Nicofurate: Adipocyte Lipolysis Inhibition
Nicofurate operates primarily in adipose tissue as an agonist of the G-protein-coupled receptor GPR109A (HCA2). Activation of GPR109A triggers a Gi-mediated inhibition of adenylate cyclase, leading to a precipitous drop in intracellular cyclic AMP (cAMP). This reduction prevents the Protein Kinase A (PKA)-mediated phosphorylation and activation of Hormone-Sensitive Lipase (HSL). Consequently, the hydrolysis of adipocyte triglycerides is halted, reducing the flux of free fatty acids (FFAs) to the liver. With fewer FFAs available, hepatic synthesis of very-low-density lipoprotein (VLDL) diminishes, which downstream reduces low-density lipoprotein (LDL) levels while significantly elevating HDL. Nicofurate's specific molecular structure (MW: 680.6 g/mol ) allows for sustained interaction with these lipid-regulating receptors[4].
Statins: Hepatic Cholesterol Biosynthesis Inhibition
Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway responsible for endogenous hepatic cholesterol biosynthesis[5]. The resulting depletion of intracellular cholesterol triggers the cleavage and nuclear translocation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2). SREBP-2 upregulates the transcription of the LDL receptor (LDLR) gene. The increased density of LDLRs on the hepatocyte surface dramatically accelerates the clearance of circulating LDL-C from the bloodstream[2].
Comparative signaling pathways of Nicofurate in adipocytes vs. Statins in hepatocytes.
Experimental Methodologies: Self-Validating Systems
To objectively benchmark these two distinct mechanisms, researchers must employ orthogonal in vitro assays. The following protocols are designed as self-validating systems, incorporating specific rescue or inhibition steps to prove direct causality rather than mere correlation.
Protocol A: In Vitro Lipolysis Inhibition Assay (Nicofurate)
Objective: Validate Nicofurate's ability to suppress FFA release via the GPR109A/HSL axis. Causality Check: We use isoproterenol to artificially stimulate cAMP production. If Nicofurate specifically acts via the Gi-coupled GPR109A receptor, it will successfully override the isoproterenol-induced cAMP spike.
-
Cell Culture: Differentiate 3T3-L1 murine fibroblasts into mature adipocytes over 14 days until lipid droplets are visible.
-
Pre-treatment: Incubate adipocytes with varying concentrations of Nicofurate (e.g., 1 µM to 100 µM) or a vehicle control for 30 minutes.
-
Stimulation: Add 10 µM Isoproterenol (a β-adrenergic agonist) to stimulate lipolysis.
-
Validation Control (Self-Validation): In a parallel well, co-incubate Nicofurate with Pertussis Toxin (PTX). PTX irreversibly uncouples Gi proteins from their receptors. If Nicofurate's antilipolytic effect is lost in the presence of PTX, the Gi-dependent mechanism is definitively confirmed.
-
Quantification: After 2 hours, collect the culture media and quantify glycerol release (a stoichiometric proxy for lipolysis) using a colorimetric assay at 540 nm.
Protocol B: Hepatic LDLR Upregulation Assay (Statins)
Objective: Confirm statin-induced LDLR surface expression via HMG-CoA reductase inhibition. Causality Check: The addition of exogenous mevalonate bypasses the HMG-CoA reductase blockade. If the statin's effect is nullified by mevalonate, the mechanism is definitively linked to the mevalonate pathway.
-
Cell Culture: Seed HepG2 (human hepatoma) cells in a 6-well plate and culture in lipoprotein-deficient serum (LPDS) for 24 hours to sensitize the cholesterol-sensing machinery.
-
Treatment: Treat cells with 10 µM Atorvastatin for 24 hours.
-
Rescue Control (Self-Validation): In a parallel well, treat cells with 10 µM Atorvastatin + 100 µM Mevalonolactone. If the statin-induced LDLR upregulation is reversed by mevalonate, it proves the effect is strictly due to HMG-CoA reductase inhibition and not an off-target artifact.
-
Staining: Harvest cells and incubate with a fluorescently labeled anti-LDLR antibody (e.g., FITC-conjugated).
-
Quantification: Analyze surface LDLR expression via flow cytometry. The statin-treated group will show a rightward shift in fluorescence intensity, while the mevalonate-rescue group will revert to baseline.
Quantitative Data Comparison
While statins are the undisputed champions of LDL-C reduction (lowering levels by up to 51.7% depending on the dose)[5], nicotinic acid derivatives like Nicofurate offer a broader spectrum of lipid modulation, particularly in raising HDL-C and lowering triglycerides[6]. The table below summarizes the typical clinical and experimental benchmarking data.
| Biomarker | Statins (e.g., Atorvastatin) | Nicofurate (Niacin Derivative) | Mechanistic Rationale |
| LDL-C | ↓↓ 30% – 50% | ↓ 10% – 20% | Statins directly clear LDL via LDLR upregulation; Nicofurate indirectly lowers LDL by reducing VLDL precursors. |
| HDL-C | ↑ 5% – 10% | ↑↑ 15% – 35% | Nicofurate decreases hepatic clearance of ApoA-I, significantly boosting circulating HDL particles. |
| Triglycerides | ↓ 10% – 20% | ↓↓ 20% – 40% | Nicofurate's primary action halts adipocyte lipolysis, drastically cutting the FFA supply needed for TG synthesis. |
| Primary Target | HMG-CoA Reductase (Liver) | GPR109A / HCA2 (Adipose) | Determines the primary site of action and side-effect profile (e.g., myopathy vs. flushing). |
Conclusion & Expert Insights
From a drug development perspective, benchmarking Nicofurate against statins highlights the importance of matching the mechanism of action to the patient's specific lipid phenotype. Statins remain the gold standard for atherosclerotic cardiovascular disease (ASCVD) risk reduction due to their profound efficacy in lowering LDL-C. However, for patients with atherogenic dyslipidemia—characterized by high TGs and low HDL-C—Nicofurate's targeted inhibition of adipocyte lipolysis provides a complementary, and sometimes necessary, therapeutic vector.
By utilizing self-validating experimental models (such as PTX uncoupling and mevalonate rescue), researchers can confidently map these distinct pathways and optimize combination therapies that leverage both hepatic and adipose lipid regulation.
References
-
NICOFURATE - Inxight Drugs. Source: National Center for Advancing Translational Sciences (NCATS). URL:[Link]
-
Atorvastatin. Source: StatPearls, National Center for Biotechnology Information (NCBI) Bookshelf. URL:[Link]
-
The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. Source: World Health Organization (WHO) IRIS. URL:[Link]
-
Nicofurate | C35H28N4O11 | CID 20055363. Source: PubChem, National Institutes of Health (NIH). URL:[Link]
Sources
Reproducibility of Nicofurate In Vitro Vasodilation Assays: A Comparative Technical Guide
Introduction: The Challenge of Paracrine Vasodilators
Nicofurate is a tetranicotinate ester of a furoic acid derivative, functioning primarily as a vasodilator and antilipidemic agent (1[1]). As a Senior Application Scientist, I frequently observe laboratories discarding nicotinic acid derivatives like Nicofurate due to a "lack of efficacy" in standard high-throughput smooth muscle cell (SMC) screens. This failure stems from a fundamental misapplication of the in vitro model. Unlike direct-acting nitric oxide (NO) donors, Nicofurate's mechanism is highly dependent on local tissue architecture and paracrine signaling. Achieving reproducibility requires a self-validating protocol that preserves these intercellular relationships.
Mechanistic Grounding: Why Standard Assays Fail
Nicofurate acts as a prodrug/analog of nicotinic acid. Its vasodilatory effect (often experienced as cutaneous flushing in vivo) is mediated by the G-protein-coupled receptor GPR109A (2[2]).
Crucially, GPR109A is not expressed on vascular smooth muscle cells. Instead, it is expressed on epidermal Langerhans cells and tissue-resident macrophages. Activation of GPR109A triggers an influx of intracellular calcium, activating Phospholipase A2 (PLA2) to release arachidonic acid. Cyclooxygenase-1 (COX-1) then metabolizes this into vasodilatory prostanoids, specifically Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2) (3[3]). These prostaglandins diffuse to the smooth muscle, binding to DP1, EP2, and EP4 receptors to elevate cAMP and induce relaxation.
If you utilize denuded vessels or isolated SMC cultures, you have physically removed the signal transducers. The assay will yield a false negative.
Fig 1: Paracrine signaling pathway of Nicofurate vasodilation via GPR109A and prostaglandins.
Comparative Performance Data
To establish an objective baseline, Nicofurate must be compared against direct and endothelium-dependent vasodilators. The table below summarizes expected in vitro performance metrics when evaluated in properly prepared human subcutaneous resistance arteries.
| Vasodilator | Primary Mechanism | Target Cell Type | In Vitro Efficacy (Isolated SMCs) | In Vitro Efficacy (Intact Tissue) | Tmax (Time to Peak Effect) |
| Nicofurate | GPR109A Agonism (Prodrug) | Langerhans Cells / Macrophages | Negligible | High (PG-mediated) | 15 – 30 min |
| Nicotinic Acid | GPR109A Agonism | Langerhans Cells / Macrophages | Negligible | High (PG-mediated) | 15 – 30 min |
| Sodium Nitroprusside (SNP) | Direct NO Donor | Vascular Smooth Muscle Cells | Very High | Very High | < 2 min |
| Acetylcholine (ACh) | eNOS Activation | Endothelial Cells | Negligible | High | < 2 min |
Self-Validating Experimental Protocol: Wire Myography
To capture the paracrine effects of Nicofurate, the gold standard is wire myography using intact human subcutaneous resistance arteries or advanced microphysiological systems (4[4]). The following protocol is designed as a self-validating system to ensure data integrity.
Step-by-Step Methodology
-
Tissue Preparation: Isolate human subcutaneous resistance arteries (400–800 μm diameter). Critical Causality: Do not over-clean the adventitia. Retaining perivascular tissue is mandatory to preserve the resident macrophage populations required for GPR109A activation.
-
Mounting: Carefully thread two thin stainless-steel wires through the vessel lumen and mount them onto the myograph jaws connected to a force transducer (5[5]).
-
Equilibration: Bathe the tissue in Physiological Salt Solution (PSS) at 37°C, continuously aerated with 95% O2 / 5% CO2 to maintain a physiological pH of 7.4.
-
Standardization (Wake-up): Challenge the vessel with two successive high-potassium (60 mM KCl) washes. This standardizes basal resting tone and validates the viability of the smooth muscle contractile apparatus.
-
Pre-constriction: Induce stable tone using 1 μM Phenylephrine or U46619. Wait until the contractile force plateaus.
-
Cumulative Dosing (Nicofurate): Add Nicofurate in half-log increments (10^-9 to 10^-4 M). Critical Causality: Allow at least 15 minutes per dose. Unlike SNP, which spontaneously releases NO, Nicofurate relies on a multi-step enzymatic cascade (PLA2 → COX-1) that requires extended incubation to reach steady-state prostanoid synthesis.
-
Post-Test Validation (SNP): If Nicofurate fails to induce relaxation, wash the tissue, re-constrict, and administer a direct NO donor like SNP. If SNP induces rapid vasodilation, the smooth muscle is viable, confirming that the failure was specific to the paracrine signaling axis (e.g., macrophage depletion), rather than general tissue death.
Fig 2: Optimized wire myograph workflow for evaluating Nicofurate-induced vasorelaxation.
Conclusion
Reproducibility in Nicofurate vasodilation assays is not a matter of compound instability, but rather of biological fidelity. By understanding that Nicofurate is an initiator of a complex, multi-cellular signaling cascade, researchers can avoid the pitfalls of over-simplified in vitro models. Retaining perivascular immune cells, extending dosing intervals to accommodate enzymatic synthesis, and utilizing rigorous pre- and post-test validation steps (KCl and SNP) ensures that your experimental data is both trustworthy and highly reproducible.
References
- Source: ncats.
- Source: nih.
- Source: annualreviews.
- Vasodilatation in human subcutaneous resistance arteries (Nitric oxide donor)
- Source: nih.
Sources
- 1. NICOFURATE [drugs.ncats.io]
- 2. Mechanisms of Flushing Due to Niacin and Abolition of These Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Human Vascular Microphysiological System for in vitro Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
Part 1: Hazard Characterization & Causality
Nicofurate (CAS 4397-91-5) Proper Disposal and Handling Procedures: A Comprehensive Guide for Laboratories
Nicofurate is a complex heterocyclic pharmaceutical compound primarily utilized in advanced drug development, receptor-binding assays, and structural activity relationship (SAR) modeling. Due to its unique molecular architecture—specifically the presence of multiple pyridine rings—improper disposal poses severe environmental and occupational risks.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of Nicofurate waste, ensuring compliance with stringent environmental regulations regarding nitrogenous organic pollutants.
To establish a fundamentally safe laboratory environment, researchers must understand the why behind specific disposal protocols. Laboratory safety is not a set of arbitrary rules; it is a logical response to chemical realities.
-
NOx Emission Risk & Thermal Degradation : Nicofurate’s molecular structure contains four nitrogen atoms embedded within highly stable pyridine rings. If this compound is subjected to standard open burning, low-temperature incineration, or accidental combustion, these nitrogen atoms undergo thermal oxidation to form highly toxic nitrogen oxides (NOx). Causality : To prevent toxic atmospheric emissions, Nicofurate must exclusively be destroyed via high-temperature incineration (>1000°C) in facilities equipped with alkaline scrubbers or Selective Catalytic Reduction (SCR) systems designed to neutralize NOx gases ().
-
Bioaccumulation & Aquatic Toxicity : With a computed LogP of approximately 3.2, Nicofurate is highly lipophilic. Causality : Because it partitions readily into lipids rather than water, discharging Nicofurate into standard aqueous waste streams creates a severe bioaccumulation risk in aquatic ecosystems. It must be strictly sequestered in organic waste containers to prevent environmental persistence ().
Quantitative Chemical Data Relevant to Disposal
| Property | Value | Logistical & Disposal Implication |
| CAS Number | 4397-91-5 | Required for regulatory tracking and hazardous waste manifesting. |
| Molecular Formula | C35H28N4O11 | High carbon/nitrogen ratio requires oxygen-rich, high-temp combustion. |
| Molecular Weight | 680.6 g/mol | Heavy organic solid; prone to particulate aerosolization if spilled dry. |
| LogP (Lipophilicity) | ~3.2 | Insoluble in water; strictly prohibits drain or aqueous disposal. |
| Nitrogen Content | 4 atoms/molecule | Mandates disposal facilities with active NOx scrubbing capabilities. |
Part 2: Mandatory Waste Segregation & Disposal Workflows
The following methodologies provide a self-validating system for Nicofurate disposal. By strictly separating waste streams at the point of generation, laboratories prevent dangerous cross-reactions and ensure the waste is eligible for the required high-temperature destruction.
Protocol A: Solid Waste Disposal (Powders, Vials, and PPE)
Applies to residual powders, contaminated pipette tips, weighing boats, and personal protective equipment.
-
Primary Containment : Gather all solid Nicofurate waste into a heavy-duty, leak-proof polyethylene hazardous waste bag. Do not force air out of the bag rapidly, as this can aerosolize residual pyridine-containing dust.
-
Secondary Containment : Place the sealed primary bag into a rigid, puncture-resistant hazardous waste drum (typically a UN-rated poly drum).
-
Regulatory Labeling : Affix a hazardous waste label specifying: "Toxic Organic Solid - Contains Pyridine Derivatives (Nicofurate). INCINERATION ONLY."
-
Facility Transfer : Transfer the drum to an approved hazardous waste management facility. Ensure the waste manifest explicitly requests Rotary Kiln Incineration (>1000°C) with NOx Scrubbing to comply with international standards for nitrogen-containing waste ().
Protocol B: Liquid Waste Disposal (Solvent Solutions)
Nicofurate is typically dissolved in organic solvents like DMSO, Methanol, or Acetonitrile for in vitro assays.
-
Stream Segregation : Pour liquid waste into a designated, chemically compatible organic waste carboy (e.g., HDPE plastic).
-
Halogenated vs. Non-Halogenated Routing :
-
If dissolved in DMSO, Methanol, or Acetonitrile, classify and store as Non-Halogenated Organic Waste.
-
If dissolved in Chloroform or Dichloromethane (DCM), classify as Halogenated Organic Waste.
-
Self-Validation Check: Never mix these two streams, as halogenated waste requires different incineration temperature profiles to prevent dioxin formation.
-
-
Aqueous Prohibition : Never flush liquid solutions down the sink, even if heavily diluted. The lipophilic nature guarantees environmental persistence.
-
Manifesting : Label the carboy with the exact solvent composition and append: "Contains trace Nicofurate (Nitrogenous Heterocycle)."
Protocol C: Emergency Spill Cleanup Methodology
For accidental laboratory spills of Nicofurate powder or concentrated solutions.
-
Isolation & PPE : Evacuate non-essential personnel from the immediate area. Don appropriate PPE: N95/P100 respirator, nitrile gloves, tightly sealed safety goggles, and a lab coat.
-
Containment (Solid Spill) : Do not sweep dry powder, as the mechanical action causes aerosolization and inhalation risks. Lightly mist the powder with a compatible solvent (e.g., 70% ethanol) to weigh down the dust, or cover the area with wetted paper towels.
-
Containment (Liquid Spill) : Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).
-
Collection : Use non-sparking tools to scoop the absorbed material or wetted powder into a wide-mouth hazardous waste container.
-
Chemical Decontamination : Wash the spill surface with a solvent like methanol to dissolve and remove lipophilic residues, followed by a strong detergent wash. Collect all wash liquids into the organic waste stream.
Part 3: Waste Segregation Decision Logic
The following diagram maps the critical decision points for Nicofurate waste handling, ensuring that all physical states of the chemical are routed to the correct destruction facility.
Figure 1: Decision tree for the segregation and proper disposal of Nicofurate laboratory waste.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 20055363, Nicofurate". PubChem.[Link]
-
United States Environmental Protection Agency (EPA). "Hazardous Waste Incineration". EPA.gov.[Link]
-
Secretariat of the Basel Convention. "Technical Guidelines on Incineration on Land". Basel.int.[Link]
Navigating the Handling of Nicofurate: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The responsible handling of any chemical compound is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information for working with Nicofurate, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework for making informed safety decisions, grounded in scientific principles and best practices.
Understanding the Hazard: A Proactive Approach to Safety
Core Personal Protective Equipment (PPE) for Nicofurate Handling
The selection of PPE is not a one-size-fits-all approach; it is dictated by the nature of the task, the quantities of substance being handled, and the potential for exposure.
Eye and Face Protection: The First Line of Defense
Chemical splash goggles are the minimum requirement for eye protection when handling Nicofurate in any form.[1] They provide a seal around the eyes, protecting against splashes and aerosols. For procedures with a higher risk of splashing, such as transferring large volumes or working with pressurized systems, a face shield should be worn in conjunction with splash goggles for full-face protection.[1]
Skin and Body Protection: Minimizing Dermal Exposure
-
Gloves: Chemical-resistant gloves are mandatory. Given the lack of specific compatibility data for Nicofurate, nitrile or neoprene gloves are a reasonable starting point, as they offer protection against a broad range of chemicals.[2] It is crucial to consult the glove manufacturer's compatibility chart for breakthrough times and permeation rates for similar chemical structures if available. Always inspect gloves for signs of degradation or punctures before use.[2]
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing from contamination.[1]
-
Full-Length Pants and Closed-Toe Shoes: To ensure maximum skin coverage, always wear full-length pants and closed-toe shoes in the laboratory.[1][2]
Respiratory Protection: A Risk-Based Necessity
The need for respiratory protection is determined by a risk assessment of the specific procedure.
-
General Handling: When working with small quantities of Nicofurate in a well-ventilated area, such as a certified chemical fume hood, respiratory protection may not be required.[2]
-
Aerosol Generation or Handling Large Quantities: For procedures that may generate dust or aerosols, or when handling larger quantities, a NIOSH-approved respirator is necessary. A full-face respirator with multi-purpose combination (US) respirator cartridges is recommended as a precautionary measure.[1]
Procedural Guidance: Step-by-Step Safety Protocols
Adherence to strict protocols for donning, doffing, and disposal of PPE is as critical as the selection of the equipment itself.
Experimental Protocol: Safe Handling of Nicofurate
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify the accessibility of an emergency eyewash station and safety shower.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the previous section.
-
-
Handling:
-
Conduct all manipulations of Nicofurate within the chemical fume hood.
-
Dispense the chemical carefully to avoid splashing or creating dust.
-
Keep containers of Nicofurate closed when not in use.
-
-
Post-Handling:
-
Decontaminate the work area thoroughly.
-
Follow the PPE doffing procedure outlined below to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
PPE Donning and Doffing Sequence
Caption: The proper sequence for donning and doffing PPE is critical to prevent contamination.
Operational and Disposal Plans: A Cradle-to-Grave Approach
Proper management of Nicofurate waste is a crucial aspect of laboratory safety and environmental responsibility.
Waste Disposal Protocol
-
Segregation: All Nicofurate-contaminated waste, including disposable gloves, bench paper, and pipette tips, should be segregated into a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled as "Hazardous Chemical Waste" and include the name "Nicofurate."
-
Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[3][4][5]
Summary of PPE Recommendations
| Level of Risk | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Low (Small quantities, non-aerosol generating) | Chemical Splash Goggles | Nitrile/Neoprene Gloves, Lab Coat, Full-Length Pants, Closed-Toe Shoes | Not generally required (in fume hood) |
| High (Large quantities, aerosol-generating procedures) | Chemical Splash Goggles and Face Shield | Nitrile/Neoprene Gloves, Lab Coat, Full-Length Pants, Closed-Toe Shoes | NIOSH-approved full-face respirator with multi-purpose cartridges |
Decision-Making for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with Nicofurate.
Caption: A decision tree to guide the selection of appropriate PPE for handling Nicofurate.
By implementing these safety protocols and utilizing the recommended personal protective equipment, researchers can significantly mitigate the risks associated with handling Nicofurate, fostering a safer and more productive laboratory environment.
References
-
Western Carolina University. Standard Operating Procedure for the use of Furan. [Link]
-
PubChem. Nicofurate. National Institutes of Health. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Silver Nitrate. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Nickel Nitrate. [Link]
-
Kao Chemicals. Material Safety Data Sheet. [Link]
-
Hazchem Safety. How To Choose The Right PPE For Chemical Handling. [Link]
-
University of Florida IFAS Extension. Personal Protective Equipment for Handling Pesticides. [Link]
-
Centers for Disease Control and Prevention. Chemical Hazards. [Link]
-
University of Hawai'i at Manoa. UNIT 7: Personal Protective Equipment. [Link]
-
Hayashi Pure Chemical Ind., Ltd. Safety Data Sheet - Nicosulfuron. [Link]
-
The University of Tokyo. Chemically hazardous waste. [Link]
-
Kanazawa University. Handbook of Chemical Substance Management and Waste Disposal. [Link]
-
Ministry of the Environment, Government of Japan. Waste Disposal and Recycling Measures. [Link]
Sources
- 1. wcu.edu [wcu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemically hazardous waste | 環境安全管理 | Environmental Science Center [esc.u-tokyo.ac.jp]
- 4. nanolsi.kanazawa-u.ac.jp [nanolsi.kanazawa-u.ac.jp]
- 5. Waste Disposal and Recycling Measures | Waste & Recycling | Ministry of the Environment, Government of Japan [env.go.jp]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
